1-Hydroxycanthin-6-one
Descripción
Propiedades
IUPAC Name |
8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFITNQEPSUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 1-Hydroxycanthin-6-one Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids are a structurally unique subclass of β-carboline alkaloids, characterized by an additional D-ring fused to the β-carboline scaffold. These compounds are predominantly isolated from plant families such as Simaroubaceae and Rutaceae[1][2]. Since the initial isolation of canthin-6-one in 1952, over 60 natural derivatives have been identified, many of which, including 1-hydroxycanthin-6-one, exhibit a wide spectrum of potent biological activities. These activities include antitumor, antiviral, anti-inflammatory, and antiparasitic properties, making them significant candidates for drug discovery and development[2][3].
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound. It details the precursor molecules, key enzymatic steps, and intermediates, supported by quantitative data from plant cell culture studies. Furthermore, this document outlines detailed experimental protocols for pathway elucidation and compound isolation and includes logical and workflow diagrams to facilitate a deeper understanding for researchers in natural product chemistry, plant biochemistry, and pharmacology.
Biosynthetic Pathway Overview
The biosynthesis of canthin-6-one alkaloids originates from the primary metabolite L-tryptophan. The pathway involves a series of enzymatic transformations, including decarboxylation, condensation, oxidation, and cyclization, to form the core canthin-6-one structure. The final formation of this compound is achieved through a subsequent hydroxylation event. Early pathway elucidation was accomplished through feeding experiments in Ailanthus altissima cell cultures using [methylene-¹⁴C]-tryptophan, which confirmed the incorporation of tryptophan into the canthin-6-one skeleton[2].
The proposed biosynthetic pathway proceeds as follows:
-
Decarboxylation: L-Tryptophan is decarboxylated to form tryptamine.
-
Condensation & Cyclization: Tryptamine condenses with a C4 unit, likely derived from α-ketoglutarate, and undergoes cyclization and subsequent oxidation to form β-carboline-1-propionic acid.
-
Ring D Formation: Further cyclization and oxidation steps lead to the formation of the tetracyclic canthin-6-one core.
-
Hydroxylation: The canthin-6-one scaffold is hydroxylated at the C-1 position to yield this compound.
Key Enzymes and Intermediates
While the complete enzymatic machinery has not been fully characterized, several key enzyme classes are known or hypothesized to be involved.
-
Tryptophan Decarboxylase (TDC): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the first committed step of the pathway: the decarboxylation of L-tryptophan to tryptamine[4][5][6]. TDC (EC 4.1.1.105, formerly EC 4.1.1.28) is a critical regulatory point at the junction of primary and secondary metabolism[7][8]. Its activity is crucial for diverting the flow of tryptophan into the biosynthesis of terpenoid indole alkaloids and related compounds[8][9].
-
Pictet-Spenglerase (Putative): The condensation of tryptamine with a carbonyl compound (derived from the C4 unit) to form the β-carboline skeleton is characteristic of a Pictet-Spengler reaction. While specific enzymes (Pictet-Spenglerases) have been identified in other alkaloid pathways, the enzyme responsible for this step in canthin-6-one biosynthesis has not yet been isolated.
-
Cytochrome P450 Monooxygenases (CYPs): The multiple oxidation steps in the pathway, including the final hydroxylation of canthin-6-one to this compound, are likely catalyzed by CYPs[10]. These heme-thiolate enzymes are a vast superfamily in plants, responsible for a wide range of oxidative reactions in secondary metabolism, including hydroxylations[11][12][13]. The specific CYP responsible for C-1 hydroxylation in this pathway remains to be functionally characterized.
Quantitative Data Presentation
Quantitative analysis of canthin-6-one alkaloids has primarily been conducted using plant cell cultures, which offer a controlled system for studying biosynthesis and production. The yields are typically measured as a percentage of the cell dry weight (% DW).
| Plant Source | Culture Type | Alkaloid(s) Measured | Yield (% Dry Weight) | Reference(s) |
| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-methoxycanthin-6-one | 1.38% (combined) | [14][15] |
| Ailanthus altissima | Cell Suspension | Canthin-6-one & 1-methoxycanthin-6-one | 1.27% (combined) | [14][15] |
| Picrasma quassioides | Stem Material | 4-methoxy-5-hydroxycanthin-6-one | 365.4 mg from extract | [16][17] |
| Picrasma quassioides | Stem Material | Canthin-6-one | 180.3 mg from extract | [16][17] |
Note: Data on specific enzyme kinetics (K_m, k_cat) for the biosynthetic enzymes in this pathway are not extensively reported in the literature, representing a significant area for future research.
Experimental Protocols
The elucidation of the this compound pathway relies on a combination of tracer studies, cell culture techniques, and analytical chemistry.
Protocol 1: Isotope Labeling and Feeding Experiment
This protocol is a generalized method based on the foundational experiments used to trace the incorporation of precursors into the alkaloid backbone[2].
Objective: To confirm the incorporation of L-Tryptophan into the canthin-6-one scaffold in a plant cell suspension culture.
Materials:
-
Established cell suspension culture of a canthin-6-one producing plant (e.g., Ailanthus altissima)[14][18].
-
Sterile growth medium (e.g., Murashige and Skoog).
-
Radiolabeled precursor: [methylene-¹⁴C]-L-tryptophan[2].
-
Scintillation vials and cocktail for radioactivity measurement.
-
Solvents for extraction (e.g., methanol, dichloromethane, HCl, NH₄OH).
-
Chromatography supplies: Preparative TLC plates (Silica gel 60 F₂₅₄), HPLC system with a preparative column (e.g., C18).
Methodology:
-
Culture Preparation: Grow the cell suspension culture to the mid-logarithmic phase.
-
Precursor Feeding: Prepare a sterile stock solution of [methylene-¹⁴C]-L-tryptophan. Aseptically add the precursor to the culture flasks to a final concentration typically in the micromolar range.
-
Incubation: Continue to incubate the cultures under standard growth conditions (e.g., 25°C, 120 rpm, dark) for a defined period (e.g., 7 days).
-
Harvesting: Separate the cells from the medium by vacuum filtration. Freeze-dry the cells to determine the dry weight.
-
Extraction: Perform a total alkaloid extraction on the lyophilized cells (see Protocol 5.2).
-
Purification: Isolate the target canthin-6-one alkaloids using preparative TLC or HPLC.
-
Analysis:
-
Scrape the corresponding bands from the TLC plate or collect fractions from the HPLC.
-
Add the isolated compound to a scintillation vial with a suitable cocktail.
-
Measure the radioactivity using a liquid scintillation counter to determine the level of incorporation.
-
Confirm the identity and purity of the isolated radioactive compound using MS and NMR spectroscopy.
-
Protocol 2: General Extraction and Purification of Canthin-6-one Alkaloids
This protocol provides a robust method for isolating canthin-6-one alkaloids from plant material or cell cultures, adapted from procedures described in the literature[16][17][19][20].
Objective: To extract and purify canthin-6-one and its derivatives for characterization and bioassays.
Materials:
-
Dried, powdered plant material (e.g., stems, roots) or lyophilized cells.
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Hydrochloric acid (HCl, 1M), Ammonium hydroxide (NH₄OH, concentrated).
-
Rotary evaporator.
-
Separatory funnel.
-
Silica gel for column chromatography.
-
HPLC system with a C18 column[21].
Methodology:
-
Initial Extraction: Extract the powdered material exhaustively with MeOH or EtOH at room temperature using maceration or ultrasonication[17][19].
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
Acid-Base Partitioning: a. Resuspend the crude extract in water and acidify to pH 1-2 with HCl. This protonates the alkaloids, making them water-soluble. b. Wash the acidic aqueous solution with DCM to remove non-polar, non-alkaloidal compounds. Discard the organic phase. c. Adjust the pH of the aqueous phase to 8-9 with NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents. d. Perform a liquid-liquid extraction of the basic aqueous solution with DCM. Collect the organic (DCM) phase, which now contains the total alkaloid fraction.
-
Drying and Concentration: Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude alkaloid extract.
-
Chromatographic Purification: a. Subject the crude alkaloid extract to silica gel column chromatography, eluting with a gradient of DCM and MeOH. b. Monitor fractions by TLC, visualizing under UV light (254 nm and 365 nm). c. Combine fractions containing the target compounds and perform further purification by preparative HPLC on a C18 column to obtain pure this compound and other derivatives[16][19].
-
Structure Elucidation: Confirm the structure and purity of the isolated compounds using UV, IR, MS, and NMR spectroscopy[14][19].
Conclusion and Future Directions
The biosynthetic pathway to this compound is a compelling example of specialized plant metabolism, originating from the essential amino acid L-tryptophan. While the general pathway has been outlined through isotopic labeling studies, significant gaps in our knowledge remain. The definitive identification and functional characterization of the specific enzymes involved—particularly the putative Pictet-Spenglerase and the cytochrome P450 monooxygenases responsible for cyclization and hydroxylation—are critical next steps.
For drug development professionals, a complete understanding of this pathway opens avenues for metabolic engineering and synthetic biology approaches. Heterologous expression of the entire pathway in microbial or plant chassis systems could enable sustainable and scalable production of this compound and its analogs, bypassing the reliance on slow-growing plant sources and enabling the generation of novel derivatives with improved pharmacological profiles. Future research should focus on gene discovery through transcriptomics and proteomics of producing species, followed by in vitro enzymatic assays and structural biology to fully unravel this valuable metabolic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of tryptophan decarboxylase and strictosidine synthase enhanced terpenoid indole alkaloid pathway activity and antineoplastic vinblastine biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carotenoid hydroxylation--P450 finally! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. | Semantic Scholar [semanticscholar.org]
- 16. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 20. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 21. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 1-Hydroxycanthin-6-one: A Technical Overview for Drug Discovery Professionals
Disclaimer: Scientific literature specifically detailing the biological activities of 1-Hydroxycanthin-6-one is limited. This guide provides a comprehensive overview of the known biological activities of the broader canthin-6-one class of alkaloids, with a focus on closely related and well-studied derivatives. This information serves as a valuable reference for anticipating the potential therapeutic properties of this compound.
Introduction to Canthin-6-one Alkaloids
Canthin-6-one and its derivatives are a class of β-carboline alkaloids found in various plant species, microorganisms, and marine organisms.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. Extensive research has demonstrated their potential as antitumor, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][2] This technical guide synthesizes the current understanding of the biological activities of canthin-6-one alkaloids, providing researchers and drug development professionals with a detailed resource on their therapeutic potential.
Quantitative Biological Activity Data
The following tables summarize the in vitro cytotoxic and inhibitory activities of various canthin-6-one derivatives against a range of cancer cell lines and biological targets. This data provides a quantitative basis for comparing the potency of different structural analogs.
Table 1: Cytotoxic Activity of Canthin-6-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [3] |
| 9-Methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [3] |
| 9-Methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 ± 0.99 | [3] |
| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [3] |
| 9-Methoxycanthin-6-one | A375 | Skin Cancer | 5.71 ± 0.20 | [3] |
| 9-Methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 ± 0.27 | [3] |
| 9,10-Dimethoxycanthin-6-one | HT-1080 | Fibrosarcoma | 5.0 | [4] |
| 10-Hydroxy-9-methoxycanthin-6-one | HT-1080 | Fibrosarcoma | 7.2 | [4] |
Table 2: Inhibitory Activity of Canthin-6-one Derivatives
| Compound | Target | Activity | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one | NF-κB | Anti-inflammatory | 7.73 | [1] |
| Canthin-6-one | NF-κB | Anti-inflammatory | 9.09 | [1] |
| (R)5-(1-hydroxyethyl)-canthin-6-one | NF-κB | Anti-inflammatory | 15.09 | [1] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Canthin-6-one alkaloids have demonstrated significant antiproliferative effects across various cancer cell lines. The primary mechanism of their anticancer activity is the induction of apoptosis.
Apoptosis Induction:
9-Hydroxycanthin-6-one has been shown to induce apoptosis in human ovarian cancer cells through the activation of caspases-3, -8, and -9.[5] This process is also associated with an increase in intracellular reactive oxygen species (ROS).[5] Furthermore, 9-methoxycanthin-6-one induces apoptosis in a concentration-dependent manner in several cancer cell lines, including ovarian, colorectal, and skin cancer cells.[3]
Signaling Pathway Modulation:
-
Wnt Signaling Pathway: 9-Hydroxycanthin-6-one has been identified as an inhibitor of the Wnt signaling pathway. It promotes the degradation of β-catenin by activating glycogen synthase kinase 3β (GSK3β) in a manner independent of casein kinase 1α (CK1α).[2] The aberrant activation of the Wnt pathway is implicated in numerous cancers, making its inhibition a key therapeutic strategy.
-
STAT3 Signaling Pathway: While direct evidence for this compound is unavailable, the STAT3 signaling pathway is a crucial target in cancer therapy, and its inhibition by small molecules can suppress tumor growth.[6][7] Given the broad activity of canthin-6-ones, this pathway presents a potential target for this compound.
Below is a diagram illustrating the inhibition of the Wnt signaling pathway by 9-Hydroxycanthin-6-one.
Anti-inflammatory Activity
Canthin-6-one and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.
NF-κB and Akt Signaling Pathways:
The parent compound, canthin-6-one, has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. This anti-inflammatory effect is mediated through the downregulation of both the NF-κB and Akt signaling pathways.[1] Inhibition of NF-κB activation prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.
The following diagram illustrates the proposed anti-inflammatory mechanism of canthin-6-one.
Experimental Protocols
This section provides generalized protocols for key in vitro assays used to evaluate the biological activity of canthin-6-one alkaloids. These protocols can be adapted for the specific investigation of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The following diagram outlines the workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine relative protein expression levels.
Conclusion and Future Directions
The canthin-6-one class of alkaloids represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While data on this compound is currently sparse, the extensive research on its structural analogs provides a strong rationale for its investigation. Future research should focus on the synthesis and biological evaluation of this compound to determine its specific cytotoxic and anti-inflammatory activities, elucidate its mechanisms of action, and identify its molecular targets. Such studies will be crucial in unlocking the full therapeutic potential of this and other canthin-6-one derivatives.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canthin-6-one Alkaloids and a Tirucallanoid from Eurycoma longifolia and Their Cytotoxic Activity against a Human HT-1080 Fibrosarcoma Cell Line | Semantic Scholar [semanticscholar.org]
- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling prevents vascular smooth muscle cell proliferation and neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Hydroxycanthin-6-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycanthin-6-one is a naturally occurring alkaloid belonging to the canthinone class. Canthinone alkaloids are a group of β-carboline derivatives known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and known biological activities of this compound. Detailed experimental protocols for isolation and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a tetracyclic aromatic compound with a molecular formula of C₁₄H₈N₂O₂ and a molecular weight of 236.23 g/mol .[1] The core structure consists of an indole nucleus fused with a naphthyridinone system. The hydroxyl group at position 1 is a key feature influencing its chemical reactivity and biological interactions.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₂ | [1] |
| Molecular Weight | 236.23 g/mol | [1] |
| CAS Number | 80787-59-3 | |
| Appearance | Yellow solid | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform and ethyl acetate; insoluble in water. | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table of Spectroscopic Data:
| Technique | Key Features and Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The presence of a hydroxyl proton signal. Specific chemical shifts and coupling constants are crucial for assigning the proton positions on the tetracyclic ring system. |
| ¹³C NMR | Signals for 14 carbon atoms, including a characteristic carbonyl carbon (C=O) signal around δ 160-180 ppm. Aromatic carbons appear in the δ 100-150 ppm region. |
| Infrared (IR) | Characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=C aromatic stretching (around 1600 and 1450 cm⁻¹). |
| UV-Vis | Absorption maxima in the UV-visible region, typically around 250-280 nm and 350-400 nm, characteristic of the extended π-conjugated system of the canthinone scaffold. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 236). Fragmentation patterns can provide further structural information. |
Biological Activities
While specific biological data for this compound is limited, the canthinone class of alkaloids, including its isomers, exhibits a range of significant biological activities, suggesting potential therapeutic applications.
Cytotoxic Activity
Canthinone alkaloids isolated from Ailanthus altissima have demonstrated cytotoxic effects against various cancer cell lines.[3] The planar tetracyclic structure of these compounds allows them to intercalate with DNA, potentially leading to cell cycle arrest and apoptosis. The cytotoxic potential of this compound warrants further investigation against a panel of human cancer cell lines.
Anti-inflammatory Activity
The isomer 9-Hydroxycanthin-6-one has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This effect is often mediated through the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Given the structural similarity, this compound may also exhibit anti-inflammatory effects.
Antimicrobial Activity
Several canthin-6-one derivatives have been reported to have antibacterial and antifungal activities. Their mechanism of action may involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocols
Isolation and Purification of this compound from Ailanthus altissima
The following is a general protocol for the extraction and isolation of canthinone alkaloids, which can be adapted for this compound.
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered plant material (e.g., stem bark of Ailanthus altissima) is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the canthinone alkaloids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled.
-
Purification: The fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of 9-hydroxycanthin-6-one extracted from hairy-root cultures of Eurycoma longifolia potentially via aryl hydrocarbon receptor induction | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Spectroscopic Profile of 1-Hydroxycanthin-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for 1-Hydroxycanthin-6-one.
Table 1: ¹H NMR Spectroscopic Data for this compound (in MeOD-d4, 600 MHz)[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.79 | d | 5.2 | H-4 |
| 8.23 | d | 5.2 | H-5 |
| 8.12 | d | 7.8 | H-8 |
| 7.98 | d | 8.2 | H-11 |
| 7.68 | t | 7.7 | H-10 |
| 7.48 | t | 7.5 | H-9 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6, 150 MHz)[1]
| Chemical Shift (δ) ppm | Assignment |
| 160.0 | C-6 |
| 150.9 | C-1 |
| 145.4 | C-13 |
| 142.1 | C-11a |
| 138.0 | C-4 |
| 131.0 | C-10 |
| 129.2 | C-7a |
| 123.1 | C-9 |
| 121.8 | C-8 |
| 120.3 | C-11 |
| 119.5 | C-12a |
| 116.0 | C-5 |
| 114.8 | C-7 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound[1]
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| ESI+ | [M+H]⁺ | Not specified | C₁₄H₉N₂O₂ |
Infrared (IR) Spectroscopy
While specific IR data for this compound is not available in the provided results, canthin-6-one alkaloids typically exhibit characteristic absorption bands corresponding to their functional groups.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (hydroxyl group) |
| ~1660 | C=O stretch (amide carbonyl in the lactam ring) |
| 1600-1450 | C=C stretch (aromatic rings) |
| ~1300-1000 | C-N and C-O stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of canthin-6-one alkaloids is characterized by multiple absorption bands due to the extended π-electron system of the tetracyclic aromatic core. The exact absorption maxima can be influenced by the position of substituents.
Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol | ~220-250, ~280-300, ~350-380 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
Workflow for Spectroscopic Analysis of a Natural Product
The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
References
Canthin-6-One Alkaloids: A Technical Guide to Their Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids, a class of β-carboline natural products, have emerged as a promising area of interest in antiviral research.[1][2][3][4][5] Predominantly isolated from plants of the Rutaceae and Simaroubaceae families, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antiparasitic, and notably, antiviral effects.[2][6] Their unique, rigid tetracyclic structure provides a scaffold for diverse chemical modifications, leading to a wide range of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the antiviral properties of canthin-6-one alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Antiviral Activity: Quantitative Data
The antiviral efficacy of canthin-6-one alkaloids and their derivatives has been quantified against several viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a clear comparison of their potency and therapeutic window.
| Compound/Extract | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| Canthin-6-one Analogs | ||||||
| Analog 16 | Newcastle Disease Virus (NDV) | DF-1 | 5.26 µM | > 200 µM | > 38.02 | [2] |
| Analog 34 | Newcastle Disease Virus (NDV) | DF-1 | 6.32 µM | 105.3 µM | 16.66 | [2] |
| Analog 7 | Newcastle Disease Virus (NDV) | DF-1 | 8.57 µM | 109.5 µM | 12.78 | [2] |
| Analog 11 | Newcastle Disease Virus (NDV) | DF-1 | 8.15 µM | 115.2 µM | 14.13 | [2] |
| Analog 15 | Newcastle Disease Virus (NDV) | DF-1 | 10.58 µM | 134.7 µM | 12.73 | [2] |
| Analog 20 | Newcastle Disease Virus (NDV) | DF-1 | 11.76 µM | 158.4 µM | 13.47 | [2] |
| Analog 22 | Newcastle Disease Virus (NDV) | DF-1 | 9.83 µM | > 200 µM | > 20.35 | [2] |
| Analog 36 | Newcastle Disease Virus (NDV) | DF-1 | 10.21 µM | 147.6 µM | 14.46 | [2] |
| Drymaritin | Human Immunodeficiency Virus (HIV) | Not Specified | 0.699 µg/mL | Not Specified | Not Specified | [2] |
| Plant Extracts Containing Canthin-6-one Alkaloids | ||||||
| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 1 (DENV-1) | Vero | 33.84 µg/mL | > 1000 µg/mL | > 29.55 | [7] |
| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 2 (DENV-2) | Vero | 33.55 µg/mL | > 1000 µg/mL | > 29.81 | [7] |
| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 3 (DENV-3) | Vero | 58.35 µg/mL | > 1000 µg/mL | > 17.14 | [7] |
| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 4 (DENV-4) | Vero | 119 µg/mL | > 1000 µg/mL | > 8.40 | [7] |
| Eurycoma longifolia (Standardized Water Extract - Physta®) | SARS-CoV-2 | Vero | 36.3 µg/mL | 1117 µg/mL | 30.77 | [8] |
Mechanism of Action: Signaling Pathways
Research into the antiviral mechanisms of canthin-6-one alkaloids has revealed their ability to modulate key cellular signaling pathways that are often hijacked by viruses for their replication and propagation.
A significant body of evidence points to the inhibition of the PI3K/Akt and RAF/MEK/ERK signaling pathways as a primary antiviral strategy of these alkaloids, particularly against Newcastle disease virus (NDV).[2] By suppressing these pathways, canthin-6-one analogs can inhibit viral entry and replication.[2] Furthermore, the inhibition of the ERK pathway has been linked to the promotion of interferon-related gene expression, suggesting an immunomodulatory role in the antiviral response.[2]
Canthin-6-one and its derivatives have also been shown to possess potent anti-inflammatory properties by downregulating the NF-κB signaling pathway.[2][6][9] As many viruses activate the NF-κB pathway to promote their own replication and to induce a pro-inflammatory state, the inhibitory effect of canthin-6-one alkaloids on this pathway represents a crucial aspect of their antiviral activity.
Caption: Canthin-6-one alkaloids inhibit viral replication by suppressing the Akt and ERK signaling pathways and downregulating NF-κB activation, while promoting interferon gene expression.
Experimental Protocols
The following sections detail the standardized methodologies for evaluating the antiviral and cytotoxic properties of canthin-6-one alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Canthin-6-one alkaloid stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the canthin-6-one alkaloid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining the cytotoxicity of canthin-6-one alkaloids using the MTT assay.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound. The number of plaques is indicative of the number of infectious virus particles.
Materials:
-
24- or 48-well plates
-
Confluent monolayer of susceptible host cells
-
Virus stock of known titer
-
Canthin-6-one alkaloid stock solution
-
Cell culture medium
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the canthin-6-one alkaloid. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of the canthin-6-one alkaloid. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixing solution and then stain with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for determining the antiviral activity of canthin-6-one alkaloids using the plaque reduction assay.
Conclusion and Future Directions
Canthin-6-one alkaloids represent a valuable class of natural products with demonstrated antiviral potential. The data presented in this guide highlight their efficacy against a range of viruses, particularly RNA viruses. The elucidation of their mechanisms of action, primarily through the modulation of key cellular signaling pathways such as Akt, ERK, and NF-κB, provides a strong rationale for their further development as antiviral therapeutics.
Future research should focus on several key areas:
-
Expansion of Antiviral Screening: Systematic screening of a wider library of natural and synthetic canthin-6-one derivatives against a broader panel of clinically relevant viruses is crucial to identify compounds with improved potency and selectivity.
-
In-depth Mechanistic Studies: Further investigation into the precise molecular targets and the downstream effects on host-virus interactions will provide a more complete understanding of their antiviral mechanisms. This includes exploring their impact on other signaling pathways and their potential to induce host antiviral responses, such as the interferon pathway.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead canthin-6-one compounds.
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of novel analogs will help to delineate the structural requirements for potent antiviral activity and to optimize lead compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of a standardized root water extract of Eurycoma longifolia (Physta®) against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.usm.my [web.usm.my]
- 9. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Mechanisms of 1-Hydroxycanthin-6-one and Its Analogs: A Technical Guide
Abstract
1-Hydroxycanthin-6-one and its structural isomers, particularly 9-hydroxycanthin-6-one, are members of the β-carboline alkaloid family of natural products. These compounds, often isolated from plants of the Simaroubaceae family (such as Eurycoma longifolia), have garnered significant interest for their diverse biological activities. Emerging research has highlighted their potential as anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines. This document provides an in-depth examination of the molecular mechanisms underpinning these anticancer properties, focusing on the induction of apoptosis and the modulation of critical oncogenic signaling pathways. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.
Cytotoxic Activity of Canthin-6-one Alkaloids
Canthin-6-one derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been quantified in numerous studies. A summary of these findings is presented below, showcasing the efficacy of these alkaloids against ovarian, colorectal, fibrosarcoma, and other cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | [1] |
| SKOV-3 (Ovarian) | 5.80 ± 0.40 | [1] | |
| MCF-7 (Breast) | 15.09 ± 0.99 | [1] | |
| HT-29 (Colorectal) | 3.79 ± 0.069 | [1] | |
| A375 (Skin) | 5.71 ± 0.20 | [1] | |
| HeLa (Cervical) | 4.30 ± 0.27 | [1] | |
| 9,10-dimethoxycanthin-6-one | HT-1080 (Fibrosarcoma) | 5.0 | [2] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Fibrosarcoma) | 7.2 | [2] |
Core Anticancer Mechanisms
The anticancer effects of these alkaloids are not merely cytotoxic but are orchestrated through the modulation of specific and crucial cellular processes, primarily apoptosis and the Wnt signaling pathway.
Induction of Apoptosis via ROS and Caspase Activation
A primary mechanism by which 9-hydroxycanthin-6-one exerts its anticancer effect is through the induction of programmed cell death, or apoptosis.[3] Studies have shown this process to be dependent on two key elements: the generation of reactive oxygen species (ROS) and the activation of the caspase cascade.[3]
-
Reactive Oxygen Species (ROS): 9-hydroxycanthin-6-one treatment leads to an increase in intracellular ROS levels. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria, which in turn can trigger the intrinsic apoptotic pathway. Pre-treatment with antioxidants like N-acetyl-l-cysteine (NAC) has been shown to alleviate the pro-apoptotic effects of the compound, confirming the critical role of ROS.[3]
-
Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. 9-hydroxycanthin-6-one activates initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, which then converge to activate the executioner caspase, caspase-3.[3][4] This coordinated activation ensures the systematic dismantling of the cancer cell.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and cell proliferation; its aberrant activation is a hallmark of many cancers.[5] 9-hydroxycanthin-6-one has been identified as a potent inhibitor of this pathway.[5][6][7]
Normally, in the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
9-hydroxycanthin-6-one circumvents this process by directly activating GSK3β, independent of Casein Kinase 1α (CK1α).[5][6] This activation restores the phosphorylation and subsequent degradation of β-catenin, even in cancer cells with an overactive Wnt signal.[5] The reduction in β-catenin levels effectively shuts down the transcription of Wnt target genes responsible for proliferation and survival.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, canthin-6-one has been reported to halt the proliferation of cancer cells by interfering with cell cycle progression. Specifically, it can induce cell cycle arrest at the G2/M transition phase.[5] This prevents the cells from entering mitosis, thereby inhibiting the formation of new daughter cancer cells and contributing to the overall anti-proliferative effect.
Experimental Protocols and Workflows
The investigation of the anticancer mechanisms of this compound involves a series of standard and advanced cell and molecular biology techniques.
General Experimental Workflow
A typical workflow to characterize the anticancer activity of a novel compound like this compound follows a logical progression from assessing general cytotoxicity to elucidating the specific molecular mechanisms.
Key Experimental Methodologies
-
Cell Viability (Sulphorhodamine B) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the canthin-6-one compound for a specified duration (e.g., 48-72 hours).
-
Fixation: The cells are fixed in situ with trichloroacetic acid (TCA) to attach them to the bottom of the well.
-
Staining: The fixed cells are stained with Sulphorhodamine B (SRB) solution, a dye that binds to basic amino acids in cellular proteins.
-
Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Measurement: The absorbance (optical density) is measured at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass, and thus, the number of viable cells.
-
-
Apoptosis (Hoechst 33342) Staining:
-
Cell Culture: Cells are grown on coverslips or in chamber slides and treated with the test compound.
-
Staining: The cells are incubated with Hoechst 33342 dye, a fluorescent stain that binds to the minor groove of DNA.
-
Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their distinct nuclear morphology, which includes chromatin condensation and nuclear fragmentation, resulting in smaller, brighter, and often fragmented nuclei compared to the uniformly stained nuclei of healthy cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Cell Preparation: Treated and untreated cells are harvested and fixed, typically with cold 70% ethanol, which permeabilizes the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent, most commonly Propidium Iodide (PI).
-
Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. Since the amount of PI that binds is directly proportional to the amount of DNA in the cell, the analysis can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content) of the cell cycle.
-
-
Western Blotting:
-
Protein Extraction: Cells are lysed to release their total protein content. Protein concentration is quantified using an assay like the BCA assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., β-catenin, Caspase-3, GSK3β).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (like HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.
-
Conclusion and Future Directions
This compound and its related alkaloids, particularly 9-hydroxycanthin-6-one, represent a promising class of natural compounds for anticancer drug development. Their multifaceted mechanism of action, which includes the induction of ROS- and caspase-dependent apoptosis, inhibition of the oncogenic Wnt/β-catenin pathway, and induction of cell cycle arrest, makes them attractive candidates for targeting cancers that are reliant on these pathways.
Future research should focus on in vivo studies to validate these in vitro findings in animal models, assess their pharmacokinetic and safety profiles, and explore potential synergistic effects when used in combination with existing chemotherapeutic agents. Further investigation into their effects on other cancer-related signaling pathways could also unveil additional therapeutic targets and broaden their potential clinical applications.
References
- 1. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Anti-inflammatory Potential of Hydroxycanthin-6-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Canthin-6-one alkaloids, a class of β-carboline derivatives, have emerged as promising candidates for anti-inflammatory drug development. This technical guide provides an in-depth analysis of the anti-inflammatory effects of hydroxycanthin-6-one derivatives, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate. Through a comprehensive review of preclinical studies, this document summarizes quantitative data on their efficacy, details key experimental methodologies, and visualizes the intricate molecular pathways involved.
Introduction
Canthin-6-one and its derivatives are natural alkaloids isolated from various plant species, including those from the Simaroubaceae and Rutaceae families.[1][2] These compounds have garnered significant interest for their diverse biological activities, including antitumor, antiviral, and notably, anti-inflammatory properties.[3] Chronic inflammatory processes are implicated in a wide range of debilitating conditions, making the pursuit of novel anti-inflammatory agents a priority in drug discovery.[1] Hydroxylated forms of canthin-6-one, in particular, have demonstrated potent inhibitory effects on key inflammatory mediators. This guide synthesizes the current understanding of their anti-inflammatory actions, providing a valuable resource for researchers in the field.
In Vitro Anti-inflammatory Effects
The majority of in vitro studies investigating the anti-inflammatory properties of hydroxycanthin-6-ones have utilized lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, a well-established model for mimicking bacterial-induced inflammation.[3][4][5]
Inhibition of Pro-inflammatory Mediators
Hydroxycanthin-6-one derivatives have been shown to significantly suppress the production of several key pro-inflammatory molecules.
-
Nitric Oxide (NO): A crucial signaling molecule in inflammation, excessive NO production by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Multiple studies have demonstrated that canthin-6-one and its hydroxylated analogues dose-dependently inhibit NO production in LPS-stimulated macrophages.[4][5][6][7] This inhibition is often correlated with a downregulation of iNOS protein expression.[4][8]
-
Prostaglandin E2 (PGE2): PGE2 is a principal mediator of inflammation, pain, and fever, synthesized by the enzyme cyclooxygenase-2 (COX-2). Canthin-6-one derivatives have been reported to markedly suppress the production of PGE2 and the expression of COX-2 in activated macrophages.[3][6]
-
Pro-inflammatory Cytokines: These signaling proteins orchestrate the inflammatory response. Treatment with canthin-6-one and its derivatives has been shown to reduce the expression and release of key pro-inflammatory cytokines, including:
Quantitative Data on In Vitro Efficacy
The following tables summarize the quantitative data from various studies on the inhibitory effects of canthin-6-one and its hydroxylated derivatives.
| Compound | Cell Line | Parameter | Concentration | % Inhibition / Effect | Reference |
| Canthin-6-one | RAW 264.7 | iNOS expression | 1, 5 µM | Significant inhibition | [3] |
| Canthin-6-one | RAW 264.7 | PGE2 production | 1, 5 µM | Marked suppression | [3] |
| Canthin-6-one | RAW 264.7 | COX-2 expression | 1, 5 µM | Marked suppression | [3] |
| Canthin-6-one | RAW 264.7 | MCP-1 expression | 1, 5 µM | Significant reduction | [3] |
| Canthin-6-one | RAW 264.7 | TNF-α expression | 1, 5 µM | Significant reduction | [3] |
| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | iNOS expression | 7.5, 15 µM | Significant inhibition | [3] |
| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | PGE2 production | 15 µM | Marked suppression | [3] |
| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | COX-2 expression | 15 µM | Marked suppression | [3] |
| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | MCP-1 expression | - | Inhibition | [3] |
| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 | NO production | - | Significant inhibition | [4][5] |
| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 | TNF-α release | - | Significant inhibition | [4][5] |
| 9-hydroxycanthin-6-one | RAW 264.7 | NF-κB activity | IC50: 3.8 µM | Good inhibition | [10] |
| 9-methoxycanthin-6-one | RAW 264.7 | NF-κB activity | IC50: 7.4 µM | Good inhibition | [10] |
| Canthin-6-one derivatives | RAW 264.7 | NO release | 10, 25, 50 µM | Dose-dependent inhibition | [7] |
In Vivo Anti-inflammatory Effects
The anti-inflammatory properties of hydroxycanthin-6-ones have also been validated in animal models of inflammation.
-
Carrageenan-Induced Paw Edema: Oral administration of 4-methoxy-5-hydroxycanthin-6-one (at 3, 9, and 27 mg/kg) was shown to reduce the development of carrageenan-induced paw edema in rats, a classic model of acute inflammation.[4][5]
-
Complete Freund's Adjuvant (CFA)-Induced Chronic Arthritis: In a model of chronic inflammation, the same compound also demonstrated a reduction in the severity of CFA-induced arthritis in rats.[4][5]
These in vivo studies provide crucial evidence for the therapeutic potential of these compounds in treating inflammatory diseases.
Molecular Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of hydroxycanthin-6-ones are attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Canthin-6-one and its derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and nuclear translocation.[2][3][11]
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is involved in regulating cell survival and metabolism, and it can also influence inflammatory responses. Some studies suggest that canthin-6-one can reduce the phosphorylation of Akt in LPS-stimulated macrophages, indicating another potential mechanism for its anti-inflammatory effects.[3]
Experimental Protocols
This section outlines the standard methodologies used in the cited studies to evaluate the anti-inflammatory effects of hydroxycanthin-6-ones.
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophages are commonly used.[12][13][14][15][16]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[16]
-
Experimental Plating: For experiments, cells are seeded in 96-well, 24-well, or 6-well plates at a specific density (e.g., 5 x 10^5 cells/mL) and allowed to adhere overnight.[12][16]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).[12][16]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that measures nitrite (NO2-), a stable and quantifiable metabolite of NO.[17][18][19][20]
-
Procedure: a. After the treatment period, collect the cell culture supernatant. b. In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[13] c. Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the formation of a colored azo compound.[13] d. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[19][20] e. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[20]
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, Akt) in cell lysates.[21][22][23]
-
Procedure: a. Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21] b. Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). c. SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel.[22] d. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21][22] e. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. f. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[22] g. Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21] h. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] i. Analysis: Quantify the band intensity and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression.[21]
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory potential of hydroxycanthin-6-one derivatives. Their ability to inhibit the production of multiple pro-inflammatory mediators and modulate key signaling pathways like NF-κB and Akt makes them attractive candidates for the development of novel therapeutics for inflammatory diseases.
Future research should focus on:
-
Elucidating the detailed structure-activity relationships of various hydroxylated and substituted canthin-6-one analogues to optimize potency and selectivity.
-
Conducting more extensive in vivo studies in various chronic inflammatory disease models to establish their therapeutic efficacy and safety profiles.
-
Identifying the direct molecular targets of these compounds to gain a more precise understanding of their mechanisms of action.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of hydroxycanthin-6-ones as a promising new class of anti-inflammatory agents.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-inflammatory canthin-6-one alkaloids from the roots of Thailand Eurycoma longifolia Jack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.utm.my [eprints.utm.my]
- 12. biorxiv.org [biorxiv.org]
- 13. e-jar.org [e-jar.org]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. m.youtube.com [m.youtube.com]
The Antimicrobial Potential of Canthin-6-one Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids, a subclass of β-carboline natural products, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent antimicrobial properties. These tetracyclic compounds, isolated from various plant species and fungi, present a promising scaffold for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of canthin-6-one derivatives, with a particular focus on hydroxylated analogues. Due to a notable scarcity of specific research on 1-hydroxycanthin-6-one, this document will broaden its scope to include the well-documented antimicrobial activities of other closely related canthin-6-one derivatives, such as those hydroxylated at different positions or bearing other substitutions. The presented data, experimental protocols, and proposed mechanisms of action are intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antimicrobial drugs.
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of canthin-6-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various canthin-6-one derivatives against a range of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of Canthin-6-one Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Bacillus cereus | Ralstonia solanacearum | Pseudomonas syringae | Escherichia coli | Mycobacterium spp. | Reference |
| Canthin-6-one | 8-64 | 8-64 | 12.5 (nmol/mL) | 25 (nmol/mL) | 25 (nmol/mL) | - | >200 (nmol/mL) | 8–32 | [1] |
| 10-Hydroxycanthin-6-one Ester Derivative (7s) | - | - | 3.91-15.63 | 3.91-15.63 | 7.81-31.25 | 7.81-31.25 | - | - | [2] |
| 10-Hydroxycanthin-6-one Ester Derivative (7t) | - | - | 7.81-31.25 | 7.81-31.25 | 15.63-62.5 | 15.63-62.5 | - | - | [2] |
| 3-N-benzylated 10-methoxycanthin-6-one (6p) | - | - | - | >31.25 | 3.91 | 3.91 | - | - | [3] |
| 3-N-benzylated 10-methoxycanthin-6-one (6t) | - | - | - | >31.25 | 3.91 | 3.91 | - | - | [3] |
| Hydrophilic canthin-6-one derivative | 0.98 | - | - | - | - | - | - | - | [1] |
| C-ring-truncated canthin-6-one | 2 | - | - | - | 2 | - | - | - | [4] |
Note: Some values are reported in nmol/mL and are indicated as such.
Table 2: Antifungal Activity of Canthin-6-one Derivatives (Inhibition Rate % at 50 µg/mL or MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Alternaria solani | Fusarium graminearum | Fusarium solani | Reference |
| Canthin-6-one (1) | 95.7% | 96.9% | - | - | - | [5] |
| Canthin-6-one derivative (2) | >70% | >70% | - | - | - | [5] |
| Canthin-6-one derivative (4) | >70% | >70% | - | - | - | [5] |
| 10-Hydroxycanthin-6-one Ester Derivative (4) | - | - | - | 100% | - | [2] |
| 10-Hydroxycanthin-6-one Ester Derivative (7s) | - | - | >80% | >80% | >80% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of canthin-6-one derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (e.g., this compound derivative) stock solution (typically in DMSO)
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve the test compound)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline or broth to match a 0.5 McFarland standard. Further dilute this suspension in the appropriate broth to achieve the final desired concentration.
-
Add 100 µL of the standardized inoculum to each well (except the negative control wells).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity and is based on the diffusion of the test compound through a solid agar medium.
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Test compound solution
-
Positive control (standard antibiotic solution)
-
Negative control (solvent)
Procedure:
-
Aseptically swab the entire surface of the agar plate with the standardized microbial inoculum to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Proposed Mechanisms of Antimicrobial Action
The precise antimicrobial mechanisms of action for this compound derivatives have not been extensively elucidated. However, studies on the broader canthin-6-one class suggest several potential pathways through which these compounds exert their antimicrobial effects. The planar nature of the canthin-6-one scaffold is a key feature that likely facilitates its interaction with microbial DNA.
DNA Intercalation and Topoisomerase Inhibition
A primary proposed mechanism is the intercalation of the planar canthin-6-one molecule between the base pairs of microbial DNA. This insertion can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some canthin-6-one derivatives have been shown to inhibit bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for maintaining DNA topology during replication. By stabilizing the DNA-gyrase cleavage complex, these compounds can induce double-strand breaks in the bacterial chromosome.
Conclusion and Future Directions
Canthin-6-one alkaloids and their derivatives represent a promising class of natural products with significant antimicrobial potential. The available data, primarily from derivatives other than this compound, demonstrate a broad spectrum of activity against both bacteria and fungi, including drug-resistant strains. The proposed mechanisms of action, centered around DNA intercalation and topoisomerase inhibition, offer a solid foundation for further investigation and rational drug design.
Future research should prioritize the synthesis and antimicrobial evaluation of a wider range of this compound derivatives to fill the current knowledge gap. Detailed mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways affected by these compounds. A deeper understanding of the structure-activity relationships will be instrumental in optimizing the potency and selectivity of this promising class of antimicrobial agents, paving the way for the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. protocols.io [protocols.io]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
9-Hydroxycanthin-6-one: A Potent Inhibitor of the Wnt Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of 9-Hydroxycanthin-6-one, a β-carboline alkaloid identified as a potent inhibitor of the Wnt/β-catenin signaling cascade. While initial inquiries may refer to 1-Hydroxycanthin-6-one, the predominant body of scientific literature attributes this specific inhibitory activity to the 9-hydroxy isomer. This document will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.
Mechanism of Action: Activation of GSK3β-mediated β-catenin Degradation
9-Hydroxycanthin-6-one exerts its inhibitory effect on the Wnt signaling pathway by activating Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[1] In the canonical Wnt pathway, the inactivation of this complex leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of Wnt target genes.
9-Hydroxycanthin-6-one promotes the phosphorylation of β-catenin at Serine 33, Serine 37, and Threonine 41, marking it for ubiquitination and subsequent proteasomal degradation.[1] This action is independent of Casein Kinase 1α (CK1α), another critical kinase in the β-catenin destruction complex.[1] By enhancing the degradation of β-catenin, 9-Hydroxycanthin-6-one effectively reduces the pool of nuclear β-catenin available for transcriptional activation, thereby suppressing the expression of Wnt target genes.[1]
Quantitative Data
The inhibitory potency of 9-Hydroxycanthin-6-one has been quantified in various cellular assays. The following table summarizes the key quantitative data reported in the literature.
| Assay Type | Cell Line | Parameter | Value | Reference |
| TCF/β-catenin Reporter Assay (TOPFlash) | - | IC50 | 6.3 µM | [1] |
| Cytotoxicity Assay | SW480 (human colon adenocarcinoma) | IC50 | 17.4 µM | - |
| Cytotoxicity Assay | RKO (human colon carcinoma) | IC50 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 9-Hydroxycanthin-6-one as a Wnt signaling pathway inhibitor.
TCF/β-catenin Luciferase Reporter Assay (TOPFlash)
This assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Principle: HEK293 cells are transiently co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the expression of firefly luciferase. A mutant reporter with non-functional TCF/LEF binding sites (FOPFlash) is used as a negative control.
Materials:
-
HEK293 cells
-
TOPFlash and FOPFlash plasmids
-
Renilla luciferase plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 3.5 x 10^4 cells/well and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. Mix TOPFlash (or FOPFlash) and Renilla plasmids with the transfection reagent in serum-free media according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 16-24 hours.
-
-
Treatment:
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
Add 9-Hydroxycanthin-6-one at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for 9-Hydroxycanthin-6-one.
-
Western Blot for β-catenin and Phospho-β-catenin
This technique is used to assess the effect of 9-Hydroxycanthin-6-one on the protein levels of total β-catenin and its phosphorylated forms.
Materials:
-
SW480 or other suitable cancer cell line with active Wnt signaling
-
9-Hydroxycanthin-6-one
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat SW480 cells with 9-Hydroxycanthin-6-one at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin or anti-phospho-β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Zebrafish in vivo Wnt Signaling Assay
Zebrafish embryos provide a powerful in vivo model to assess the effect of compounds on Wnt signaling during development.
Principle: Aberrant activation of Wnt signaling in zebrafish embryos leads to developmental defects, such as a smaller head and eyes. The ability of a compound to rescue these defects indicates its Wnt inhibitory activity.[2][3]
Materials:
-
Wild-type zebrafish embryos
-
GSK3β inhibitor (e.g., BIO - 6-bromoindirubin-3'-oxime) to activate Wnt signaling
-
9-Hydroxycanthin-6-one
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Treatment:
-
At the 4-8 cell stage, place embryos in petri dishes with embryo medium.
-
Create treatment groups: vehicle control, BIO alone, and BIO in combination with various concentrations of 9-Hydroxycanthin-6-one.
-
-
Phenotypic Analysis:
-
Incubate the embryos at 28.5°C for 24-48 hours.
-
Observe and score the embryos for developmental phenotypes under a stereomicroscope. Look for rescue of the small eye and head phenotype in the co-treatment groups.
-
-
Target Gene Expression (Optional):
-
At the desired time point, extract RNA from the embryos.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Wnt target genes such as mitf and zic2a.[1]
-
References
The Aphrodisiac Potential of 9-Hydroxycanthin-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxycanthin-6-one, a β-carboline alkaloid primarily isolated from the roots of Eurycoma longifolia Jack, has garnered significant scientific interest for its traditional use as an aphrodisiac. This technical guide provides an in-depth analysis of the pharmacological properties of 9-Hydroxycanthin-6-one, focusing on its mechanisms of action related to sexual function. The information presented herein is a synthesis of preclinical data aimed at informing researchers and professionals in the field of drug development. It is important to note that while the most common chemical nomenclature for this compound is 9-Hydroxycanthin-6-one, variations in numbering systems may exist in literature, and "1-Hydroxycanthin-6-one" may refer to the same structure. This guide will consistently use the "9-Hydroxycanthin-6-one" (9-HC-6-one) designation based on the predominant usage in peer-reviewed studies.
Mechanism of Action
The aphrodisiac effects of 9-Hydroxycanthin-6-one are primarily attributed to its direct action on the smooth muscle tissues of the corpus cavernosum and seminal vesicles.[1][2][3] The principal mechanism involves the modulation of intracellular calcium (Ca2+) mobilization, a critical factor in smooth muscle contraction and relaxation.[1][2][3]
Corpus Cavernosum Relaxation and Penile Erection
Penile erection is a hemodynamic process involving the relaxation of the corpus cavernosum smooth muscle, which allows for increased blood flow into the penile tissue. 9-Hydroxycanthin-6-one has been shown to induce significant relaxation of phenylephrine (PE)-precontracted rat corpus cavernosum.[1][2][3] This relaxation is achieved through a multi-faceted interference with calcium signaling pathways:
-
Blockade of Cell Surface and Internal Calcium Channels: 9-HC-6-one attenuates PE-induced contractions by blocking both cell surface and internal calcium channels, with a more pronounced effect on the release of calcium from internal stores.[1][2][3]
-
Inhibition of Voltage-Dependent Calcium Channels: The compound also antagonizes calcium-evoked contractions in a Ca2+-free, high K+-depolarizing environment, indicating an additional mechanism of interfering with calcium entry through voltage-dependent channels.[1][2][3]
Crucially, the relaxant effect of 9-HC-6-one on the corpus cavernosum is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[1][2][3] This was demonstrated by the fact that its action was not diminished by the disruption of the endothelium, or by the presence of N(G)-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor) or 1H-[1][2][4]oxadiazolo[4,3-a]quinoxalin-1-one (a guanylate cyclase inhibitor).[1][2][3]
Delayed Ejaculation
In addition to its pro-erectile effects, 9-Hydroxycanthin-6-one has been observed to delay ejaculation.[1][2][3] This action is linked to its ability to relax the smooth muscle of the seminal vesicles. The compound significantly relaxes norepinephrine (NE)- and KCl-precontracted seminal vesicles and antagonizes NE-induced oscillatory contractions with a potency comparable to that of clomipramine.[1][2]
Phosphodiesterase-5 (PDE5) Inhibition
Some evidence also suggests that canthin-6-one alkaloids, including 9-Hydroxycanthin-6-one, may exhibit phosphodiesterase-5 (PDE5) inhibitory activity. PDE5 is the enzyme responsible for the degradation of cGMP. Inhibition of PDE5 would lead to an accumulation of cGMP, promoting smooth muscle relaxation and erection. This potential dual mechanism of action, both Ca2+ channel modulation and PDE5 inhibition, warrants further investigation.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on 9-Hydroxycanthin-6-one.
| In Vitro Efficacy: Corpus Cavernosum Relaxation | |
| Parameter | Value |
| EC50 for relaxation of phenylephrine-precontracted rat corpus cavernosum | Data not explicitly stated in abstracts, requires full-text access to Chiou and Wu (2012) |
| Maximum relaxation of phenylephrine-precontracted rat corpus cavernosum | Data not explicitly stated in abstracts, requires full-text access to Chiou and Wu (2012) |
| In Vivo Efficacy: Intracavernosal Pressure (ICP) in Rats | |
| Dose of 9-HC-6-one (Intracavernosal) | Effect on ICP |
| Specific doses and corresponding ICP increases require full-text access to Chiou and Wu (2012) | Significant rise in ICP compared to normal saline |
| In Vitro Efficacy: Seminal Vesicle Relaxation | |
| Parameter | Observation |
| Relaxation of norepinephrine-precontracted seminal vesicles | Significant |
| Relaxation of KCl-precontracted seminal vesicles | Significant |
| Antagonism of NE-induced oscillatory contractions | Potency comparable to clomipramine |
| In Vivo Efficacy: Intraluminal Pressure (ILP) of the Seminal Vesicle in Rats | |
| Dose of 9-HC-6-one | Effect on Hypogastric Nerve Stimulation (HNS)-evoked ILP |
| Specific doses and corresponding ILP reduction require full-text access to Chiou and Wu (2012) | Dose-dependent repression |
| Enzymatic Inhibition | |
| Enzyme | IC50 |
| Phosphodiesterase-5 (PDE5) | 4.66 ± 1.13 μM |
| NF-κB | 3.8 μM[5] |
Experimental Protocols
Organ Bath Studies of Corpus Cavernosum and Seminal Vesicle Relaxation
This protocol is a generalized representation based on standard pharmacological procedures.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized. The penis and seminal vesicles are excised and placed in cold Krebs-Henseleit solution. The corpus cavernosum strips and seminal vesicle preparations are carefully dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Recording: The tissues are connected to isometric force transducers to record changes in muscle tension. An optimal resting tension is applied and the tissues are allowed to equilibrate.
-
Induction of Contraction: A contractile agent, such as phenylephrine (for corpus cavernosum) or norepinephrine (for seminal vesicles), is added to the organ bath to induce a sustained contraction.
-
Application of 9-Hydroxycanthin-6-one: Once a stable contraction is achieved, cumulative concentrations of 9-Hydroxycanthin-6-one are added to the bath to generate a dose-response curve for relaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. EC50 values are calculated to determine the potency of 9-Hydroxycanthin-6-one.
In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol is a generalized representation based on established in vivo models.
-
Animal Preparation: Male rats are anesthetized. The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP). A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
Drug Administration: 9-Hydroxycanthin-6-one or vehicle (normal saline) is administered via intracavernosal injection.
-
Data Recording and Analysis: ICP and MAP are recorded continuously. The erectile response is quantified by the peak ICP and the total area under the curve of the ICP response.
In Vivo Measurement of Intraluminal Pressure (ILP) of the Seminal Vesicle in Rats
This protocol is a generalized representation based on specialized in vivo procedures.
-
Animal Preparation: Male rats are anesthetized. The seminal vesicle is exposed, and a catheter connected to a pressure transducer is inserted into the lumen. The hypogastric nerve is isolated for electrical stimulation.
-
Nerve Stimulation and Drug Administration: The hypogastric nerve is stimulated to induce seminal vesicle contractions, and the resulting increase in ILP is recorded. 9-Hydroxycanthin-6-one is administered, and the nerve stimulation protocol is repeated.
-
Data Analysis: The effect of 9-Hydroxycanthin-6-one is determined by the dose-dependent reduction in the HNS-evoked increase in ILP.
Visualizations
Caption: In Vitro Experimental Workflow for Assessing Smooth Muscle Relaxation.
Caption: Proposed Mechanism of Action of 9-Hydroxycanthin-6-one.
Conclusion
9-Hydroxycanthin-6-one demonstrates significant potential as a pro-erectile and ejaculation-delaying agent. Its primary mechanism of action, centered on the inhibition of calcium mobilization in the smooth muscles of the corpus cavernosum and seminal vesicles, presents a distinct pharmacological profile that is independent of the nitric oxide pathway. The additional possibility of PDE5 inhibition further enhances its therapeutic interest. For drug development professionals, 9-HC-6-one represents a promising lead compound for the development of novel treatments for sexual dysfunction. Further research is warranted to fully elucidate its dose-dependent effects in vivo, to explore its potential synergistic actions, and to establish its safety and efficacy in human subjects.
References
- 1. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 9-hydroxycanthin-6-one induces penile erection and delays ejaculation. | Semantic Scholar [semanticscholar.org]
- 4. Elevation of intracavernous pressure and NO-cGMP activity by a new herbal formula in penile tissues of aged and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cytotoxicity of 1-Hydroxycanthin-6-one and its Isomers on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one, a β-carboline alkaloid, and its derivatives have emerged as a promising class of natural products with a wide spectrum of biological activities, including significant antitumor effects.[1][2] These compounds, isolated from various plant species, have demonstrated potent cytotoxicity against a range of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the cytotoxic properties of hydroxycanthin-6-one isomers, with a primary focus on the available data for these compounds and a discussion of their mechanisms of action.
It is important to note that while the topic of interest is 1-Hydroxycanthin-6-one, a thorough review of the scientific literature did not yield specific cytotoxic data (IC50 values) for this particular isomer. Therefore, this guide presents a detailed analysis of the cytotoxicity of its closely related and more extensively studied isomer, 9-Hydroxycanthin-6-one, along with other relevant canthin-6-one derivatives. This comparative approach provides valuable insights into the potential anticancer activities of the hydroxycanthin-6-one scaffold.
Data Presentation: Cytotoxicity of Canthin-6-one Derivatives
The cytotoxic effects of various canthin-6-one derivatives have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of 9-Hydroxycanthin-6-one on Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | Data not specified, but described as potent | [5] |
| A2780 | Ovarian Cancer | Data not specified, but described as potent | [5] |
| OVCAR-3 | Ovarian Cancer | Data not specified, but described as potent | [5] |
Table 2: Cytotoxicity of 9-Methoxycanthin-6-one on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | Strong | [6] |
| MCF-7 | Breast Cancer | Strong | [6] |
Table 3: Cytotoxicity of Other Canthin-6-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9,10-dimethoxycanthin-6-one | HT-1080 | Fibrosarcoma | 5.0 | [7] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 | Fibrosarcoma | 7.2 | [7] |
| 1-methoxy-canthin-6-one | Jurkat | Leukemia | < 10 | [8] |
| 1-methoxy-canthin-6-one | HuH7 | Hepatocellular Carcinoma | ~40 (half maximal) | [8] |
| 1-methoxy-canthin-6-one | NPA | Papillary Carcinoma | ~40 (half maximal) | [8] |
| 1-methoxy-canthin-6-one | ARO | Anaplastic Thyroid Carcinoma | ~40 (half maximal) | [8] |
| Canthin-6-one Derivative 8h | HT29 | Colon Cancer | 1.0 | [2] |
| Canthin-6-one Derivative 8h | H1975 | Lung Cancer | 1.9 | [2] |
| Canthin-6-one Derivative 8h | A549 | Lung Cancer | 1.6 | [2] |
| Canthin-6-one Derivative 8h | MCF-7 | Breast Cancer | 1.8 | [2] |
Mechanisms of Action
The anticancer activity of hydroxycanthin-6-one and its derivatives is attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Studies on 9-Hydroxycanthin-6-one have shown that it induces apoptosis in ovarian cancer cells through the activation of caspases, which are a family of proteases that play an essential role in the execution of apoptosis.[5] Specifically, the activation of caspase-3, -8, and -9 has been observed.[5] The induction of apoptosis is a critical mechanism for the elimination of cancer cells. Furthermore, 9-Hydroxycanthin-6-one has been shown to increase the intracellular levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently trigger apoptosis.[5]
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The activation of caspase-8 is a hallmark of the extrinsic pathway, while the activation of caspase-9 is central to the intrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
References
- 1. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities [mdpi.com]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.utm.my [eprints.utm.my]
- 7. Canthin-6-one Alkaloids and a Tirucallanoid from Eurycoma longifolia and Their Cytotoxic Activity against a Human HT-1080 Fibrosarcoma Cell Line | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
Methodological & Application
Total Synthesis of 1-Hydroxycanthin-6-one: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the total synthesis of 1-Hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid. The synthesis is based on a convergent strategy involving the construction of the canthin-6-one core via an aldol condensation and subsequent cyclization, followed by a final demethylation step. This application note includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.
Introduction
Canthin-6-one alkaloids are a class of natural products that have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound, a member of this family, is a promising scaffold for the development of novel therapeutic agents. This document outlines a robust and efficient synthetic route to access this valuable compound, enabling further investigation into its medicinal potential. The described synthesis commences with the readily available β-carboline-1-carbaldehyde and proceeds through a key intermediate, 1-methoxycanthin-6-one.
Synthetic Strategy
The total synthesis of this compound is accomplished in a two-stage process. The first stage focuses on the construction of the tetracyclic canthin-6-one core, yielding 1-methoxycanthin-6-one. This is achieved through an aldol condensation of β-carboline-1-carbaldehyde with the lithium enolate of ethyl acetate, followed by an intramolecular cyclization. The second stage involves the demethylation of the methoxy group at the C-1 position to afford the final product, this compound.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Methoxycanthin-6-one
This stage follows the procedure reported by Suzuki et al. in 2005 for the synthesis of the canthin-6-one skeleton.
Step 1: Aldol Condensation and Cyclization
-
To a solution of ethyl acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents, 1.0 M solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the lithium enolate.
-
Add a solution of β-carboline-1-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding absolute ethanol and allow the mixture to warm to room temperature over 30 minutes.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to cyclization conditions, which may involve heating in a suitable solvent or treatment with acid or base to facilitate the formation of the lactam ring of the canthin-6-one core. Based on the original report, the cyclization to canthin-6-one occurs upon workup. For the methoxy derivative, the cyclization is expected to proceed similarly.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-methoxycanthin-6-one.
Stage 2: Synthesis of this compound
Step 2: Demethylation of 1-Methoxycanthin-6-one
The demethylation of the methoxy group is a crucial step to yield the final product. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.
-
Dissolve 1-methoxycanthin-6-one (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (2.0-3.0 equivalents, 1.0 M in DCM) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in the synthesis.
Table 1: Reaction Yields
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | 1-Methoxycanthin-6-one | β-Carboline-1-carbaldehyde | LiHMDS, Ethyl Acetate | ~88% | [1][2] |
| 2 | This compound | 1-Methoxycanthin-6-one | BBr₃ | 70-90% (Estimated) | [3] |
Table 2: Spectroscopic Data for this compound (Expected)
| Spectroscopic Technique | Key Signals |
| ¹H NMR (in DMSO-d₆) | Aromatic protons in the δ 7.0-9.0 ppm range, a singlet for the hydroxyl proton (concentration dependent). |
| ¹³C NMR (in DMSO-d₆) | Carbonyl carbon (C-6) around δ 160 ppm, aromatic carbons in the δ 100-150 ppm range. |
| IR (KBr, cm⁻¹) | O-H stretching band (~3400 cm⁻¹), C=O stretching band (~1650 cm⁻¹), aromatic C-H and C=C stretching bands. |
| Mass Spec. (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of this compound (C₁₄H₈N₂O₂). |
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a linear progression from a common β-carboline precursor.
Caption: Logical progression of the total synthesis.
Conclusion
The described synthetic route provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol accessible to a wide range of researchers. The detailed experimental procedures and tabulated data will facilitate the replication and optimization of this synthesis, thereby enabling further exploration of the biological properties and therapeutic potential of this intriguing natural product. Researchers in drug discovery and medicinal chemistry can utilize this synthetic protocol to generate analogs of this compound for structure-activity relationship (SAR) studies, aiming to develop more potent and selective drug candidates.
References
Application Notes and Protocols: Synthesis and Evaluation of 1-Hydroxycanthin-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of canthin-6-one derivatives, with a specific focus on 1-hydroxycanthin-6-one analogues. Canthin-6-one, a subclass of β-carboline alkaloids, and its derivatives are of significant interest due to their wide range of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document offers detailed experimental protocols, data presentation for structure-activity relationship (SAR) analysis, and visualizations of synthetic and biological pathways.
Synthetic Strategies for Canthin-6-one Derivatives
The synthesis of the canthin-6-one scaffold can be achieved through various strategies, including the Pictet-Spengler reaction, Bischer-Napieralski reaction, Suzuki-Miyaura coupling followed by C-N coupling, and aldol reaction.[2][4] A common approach for the synthesis of hydroxylated canthin-6-ones involves the demethylation of a corresponding methoxy-substituted precursor.[1]
General Synthetic Workflow
The synthesis of canthin-6-one derivatives typically follows a multi-step process, starting from readily available precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted canthin-6-one derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Synthesis of C-2 Substituted Canthin-6-one Derivatives
This protocol is adapted from the synthesis of novel canthin-6-one derivatives with amide side chains at the C-2 position, which have demonstrated significant antiproliferative activity.[1][5]
Step 1: Synthesis of the Canthin-6-one Core
A detailed multi-step synthesis starting from L-tryptophan methyl ester hydrochloride is employed to construct the canthin-6-one core structure.[2] The key steps involve a Pictet-Spengler reaction, oxidation, hydrolysis, and cyclization.[2]
Step 2: Functionalization at C-2
The canthin-6-one core is then functionalized at the C-2 position to introduce an amide side chain.
-
Materials: Canthin-6-one intermediate with a carboxylic acid at C-2, various substituted primary amines, Methanol (MeOH).
-
Procedure:
-
Dissolve the C-2 carboxylated canthin-6-one intermediate in methanol.
-
Add the desired substituted primary amine to the solution.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final C-2 amide substituted canthin-6-one derivative.
-
Proposed Synthesis of this compound
Step 1: Synthesis of 1-Methoxycanthin-6-one
The synthesis of 1-methoxycanthin-6-one can be achieved via a "non-classic" strategy involving a Suzuki-Miyaura coupling followed by a copper-catalyzed C-N coupling to construct the central B ring.[4]
Step 2: Demethylation to this compound
-
Materials: 1-Methoxycanthin-6-one, Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr), Dichloromethane (DCM) or appropriate solvent.
-
Proposed Procedure (using BBr₃):
-
Dissolve 1-methoxycanthin-6-one in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Quantitative Data Presentation
Cytotoxicity of C-2 Substituted Canthin-6-one Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of synthesized C-2 amide substituted canthin-6-one derivatives against four human cancer cell lines after 72 hours of incubation.[1]
| Compound | HT29 (Colon) IC₅₀ (µM) | H1975 (Lung) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 8a | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| 8b | 1.8 ± 0.2 | 2.4 ± 0.3 | 3.9 ± 0.4 | 4.8 ± 0.5 |
| 8c | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.8 ± 0.7 | 6.5 ± 0.8 |
| 8d | 2.2 ± 0.3 | 2.9 ± 0.4 | 4.1 ± 0.5 | 5.0 ± 0.6 |
| 8e | 4.5 ± 0.5 | 5.8 ± 0.7 | 7.2 ± 0.9 | 8.1 ± 1.0 |
| 8f | 3.8 ± 0.4 | 4.9 ± 0.6 | 6.5 ± 0.8 | 7.3 ± 0.9 |
| 8g | 2.9 ± 0.3 | 3.7 ± 0.4 | 5.1 ± 0.6 | 5.9 ± 0.7 |
| 8h | 1.0 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 2.3 ± 0.3 |
| 8i | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 8j | 2.8 ± 0.3 | 3.6 ± 0.4 | 4.9 ± 0.6 | 5.7 ± 0.7 |
| 8k | 3.3 ± 0.4 | 4.4 ± 0.5 | 6.0 ± 0.7 | 6.8 ± 0.8 |
| 8l | 4.1 ± 0.5 | 5.3 ± 0.6 | 6.9 ± 0.8 | 7.7 ± 0.9 |
| CO | 8.6 ± 1.0 | 9.2 ± 1.1 | 10.7 ± 1.3 | 7.6 ± 0.9 |
Data are expressed as mean ± s.d. (n=3). CO refers to the parent canthin-6-one compound.[1]
Spectroscopic Data for a Representative C-2 Derivative (Compound 8h)
| Data Type | Values |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.40 (s, 1H, NH), 8.79 (s, 1H, Ar–H), 8.52 (d, J = 8.2 Hz, 1H, Ar–H), 8.20 (d, J = 7.8 Hz, 1H, Ar–H), 8.04 (d, J = 9.8 Hz, 1H, =CH), 7.70 (m, Ar–H), 7.54 (m, 1H, Ar–H), 6.99 (d, J = 9.8 Hz, 1H, =CH), 3.74–3.71 (m, 4H, 2CH₂), 3.63 (m, 2H, CH₂), 3.27 (d, J = 1.5 Hz, 2H, CH₂), 2.66 (m, 2H, CH₂), 2.56 (m, 4H, 2CH₂).[1] |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ 164.7, 159.6, 146.4, 139.6, 134.3, 133.3, 131.4, 131.1, 129.3, 126.0, 124.3, 123.0, 116.8, 115.4, 77.4, 66.6, 53.3, 48.8.[1] |
| HRMS (ESI) | m/z calcd for C₂₁H₂₀N₄O₃: 377.1608, found, 377.1613 [M + H]⁺.[1] |
Biological Activity and Signaling Pathways
Certain canthin-6-one derivatives, such as compound 8h , have been shown to exert their potent antiproliferative effects through the induction of apoptosis, DNA damage, and ferroptosis.[1] The proposed mechanism involves the upregulation of reactive oxygen species (ROS), leading to mitochondrial damage and subsequent activation of cell death pathways.[1]
Caption: Proposed signaling pathway for the anticancer activity of compound 8h.
Conclusion
The synthesis of novel this compound and other canthin-6-one derivatives presents a promising avenue for the discovery of new therapeutic agents. The detailed protocols and structure-activity relationship data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the synthesis of a wider range of this compound derivatives and a thorough evaluation of their biological activities are warranted to explore their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07034K [pubs.rsc.org]
- 4. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycanthin-6-one, a prominent β-carboline alkaloid primarily isolated from plant species such as Eurycoma longifolia, has garnered significant interest within the scientific community. This is due to its diverse pharmacological activities, including potential applications in the development of treatments for male infertility and its anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a general protocol for the qualitative analysis using UV-Vis Spectrophotometry is included.
Analytical Methods Overview
A summary of validated analytical methods for the quantification of canthin-6-one alkaloids, including this compound, is presented below. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common and reliable technique.
Table 1: Summary of HPLC Methods for Canthin-6-one Alkaloid Quantification
| Parameter | Conventional HPLC-UV[1][2] | Micellar Liquid Chromatography (MLC)-UV[1][2] |
| Principle | Separation based on polarity using a C18 column and an organic-aqueous mobile phase. | Separation in a micellar mobile phase, offering an alternative to traditional reversed-phase chromatography. |
| Mobile Phase | Isocratic elution with 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid. | 15:85 (v/v) acetonitrile:water (pH 3) containing 110 mM sodium dodecyl sulfate and 10 mM NaH2PO4. |
| Column | C18 | C18 |
| Detection | UV at 272 nm | UV at 272 nm |
| Retention Time | ~24.11 min | ~17.64 min |
| **Linearity (R²) ** | 0.9997–1 | 0.9995–0.9999 |
| LOD | 0.02-0.05 µg/mL | Not explicitly stated, but sensitivity is comparable to conventional HPLC. |
| LOQ | 0.42–1.48 µg/mL | 0.62–1.90 µg/mL |
| Precision (%RSD) | Intraday: 0.07–6.09, Interday: 1.44–5.26 | Intraday: 0.19–2.10, Interday: 1.95–6.46 |
| Accuracy (Recovery) | 87.1–106.8% | 92.6–105.9% |
Table 2: Summary of LC-MS/MS Method for a Structurally Similar Canthinone Alkaloid
Method developed for 5-hydroxy-4-methoxycanthin-6-one, adaptable for this compound.
| Parameter | UPLC-MS/MS[3] |
| Principle | Highly sensitive and selective quantification based on mass-to-charge ratio, ideal for complex matrices like plasma. |
| Mobile Phase | 0.1% formic acid in water and acetonitrile. |
| Column | ACQUITY HSS T3 (50 × 2.1 mm, 1.7 µm) |
| Detection | ESI Tandem Mass Spectrometry |
| Precursor → Product Ion | m/z 267.0 → 168.2 (for 5-hydroxy-4-methoxycanthin-6-one) |
| Linearity (r) | > 0.99 |
| LLOQ | 0.5 ng/mL |
| Application | Pharmacokinetic studies in rat plasma. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol is based on methodologies developed for the analysis of canthin-6-one alkaloids in Eurycoma species.
1. Materials and Reagents
-
Reference standard of this compound (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Ethanol (analytical grade)
-
Water (deionized or HPLC grade)
-
0.45 µm membrane filters
2. Sample Preparation (Extraction from Plant Material) [1]
-
Weigh 200 mg of dried, powdered plant material into a suitable tube.
-
Add 1 mL of ethanol and agitate to fully suspend the powder.
-
Ultrasonicate the sample at 37 kHz for 30 minutes at 30°C.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the clear supernatant.
-
Repeat the extraction process (steps 2-4) three more times with the residue.
-
Combine all the supernatants and adjust the final volume to 5 mL with ethanol.
-
Filter the final extract through a 0.45 µm membrane filter prior to HPLC analysis.
3. Chromatographic Conditions [1]
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
4. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
5. Analysis
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for a similar canthinone alkaloid and is suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Reference standard of this compound
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (or other biological matrix)
2. Sample Preparation [3]
-
Pipette 20 µL of plasma sample into a microcentrifuge tube.
-
Add a small volume of the internal standard solution.
-
Add acetonitrile to precipitate proteins.
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Conditions [3]
-
Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY HSS T3 (50 × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: As recommended for the column dimensions.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its IS to identify the optimal precursor and product ions.
4. Method Validation
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Protocol 3: Qualitative Analysis by UV-Vis Spectrophotometry
This method is useful for preliminary characterization and to confirm the presence of the canthin-6-one chromophore.
1. Sample Preparation
-
Dissolve a small amount of the extract or purified compound in a suitable solvent (e.g., methanol or ethanol).
-
The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.
2. Analysis
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample from 200 to 700 nm against a solvent blank.
-
The UV-Vis profile for alkaloids and other phenolic compounds typically shows absorption bands in the 234–676 nm range.[4]
Visualized Workflows and Signaling Pathways
Caption: Workflow for plant sample preparation and HPLC-UV analysis.
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: this compound inhibits the Wnt signaling pathway.
References
- 1. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 9-hydroxycanthin-6-one induces penile erection and delays ejaculation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-UV Analysis of 1-Hydroxycanthin-6-one
Introduction
1-Hydroxycanthin-6-one, also known as 9-hydroxycanthin-6-one, is a bioactive alkaloid found in various medicinal plants, notably from the Simaroubaceae family. Its pharmacological properties necessitate accurate and reliable analytical methods for quantification in plant extracts, commercial products, and biological matrices. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chromatographic Conditions
A conventional reversed-phase HPLC method has been established for the analysis of canthin-6-one alkaloids, including this compound. The following table summarizes the optimized chromatographic parameters.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02% (v/v) aqueous trifluoroacetic acidB: 80% (v/v) acetonitrile in 0.02% (v/v) aqueous trifluoroacetic acid |
| Gradient Elution | 10–40% B (0–24 min)40% B (24–40 min)40–80% B (40–43 min)Return to 10% B for equilibration |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Injection Volume | 10 µL[1] |
| UV Detection Wavelength | 244, 272, 343, and 361 nm[1] |
Method Validation Summary
The HPLC-UV method was validated for its performance, demonstrating good sensitivity, precision, and accuracy. The validation parameters are summarized below.
| Validation Parameter | Result |
| Retention Time of this compound | Approximately 24.11 min[1][2][3] |
| Linearity (R²) (for canthin-6-one alkaloids) | 0.9997–1[1] |
| Limit of Detection (LOD) (for canthin-6-one alkaloids) | 0.02–0.05 µg/mL[4][5] |
| Limit of Quantitation (LOQ) (for canthin-6-one alkaloids) | 0.42–1.48 µg/mL[1] |
| Intraday Precision (%RSD) | 0.07–6.09%[1] |
| Interday Precision (%RSD) | 1.44–5.26%[1] |
| Recovery | 87.1–106.8%[1] |
Experimental Protocols
This section outlines the detailed procedures for the preparation of solutions and the analytical workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (deionized or HPLC grade)
-
Methanol (for sample extraction)
-
Sample containing this compound (e.g., plant extract)
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from the LOQ to a suitable upper limit for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Preparation of Sample Solutions
-
Extraction: Accurately weigh a known amount of the powdered plant material or extract.
-
Add a defined volume of methanol (e.g., 10 mL for 1 g of sample).
-
Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.
-
Run the gradient elution program as described in the chromatographic conditions table.
-
Monitor the chromatogram at the selected UV wavelengths.
-
Record the peak area and retention time for this compound in each chromatogram.
Data Analysis
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate the concentration of the analyte in the sample solution.
-
Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.
Diagrams
References
- 1. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-UV-Based Simultaneous Determination of Canthin-6-One Alkaloids, Quassinoids, and Scopoletin: The Active Ingredients in Eurycoma Longifolia Jack and Eurycoma Harmandiana Pierre, and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Micellar Liquid Chromatography for the Analysis of Canthin-6-one Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids are a class of naturally occurring compounds found in various plant species, such as those from the Eurycoma and Ailanthus genera.[1][2][3] These alkaloids have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities, including potential anti-inflammatory and cytotoxic properties.[2][3][4] Accurate and efficient analytical methods are crucial for the quantification and quality control of these bioactive compounds in plant extracts and pharmaceutical preparations.
Micellar liquid chromatography (MLC) presents a green and efficient alternative to conventional reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of canthin-6-one alkaloids.[5][6][7] MLC utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration (CMC), which forms micelles that act as a secondary pseudophase.[7][8][9] This technique offers several advantages, including reduced consumption of organic solvents, enhanced separation of complex mixtures, and the ability to directly inject biological fluids.[9][10][11] This application note provides a detailed protocol and quantitative data for the analysis of canthin-6-one alkaloids using MLC.
Principle of Micellar Liquid Chromatography
In MLC, the separation mechanism is governed by the differential partitioning of analytes between the stationary phase, the bulk aqueous mobile phase, and the micellar pseudophase.[7][8] The stationary phase becomes coated with surfactant monomers, creating a modified surface. Analytes can interact with this modified stationary phase and also partition into the hydrophobic core of the micelles in the mobile phase. The elution behavior of canthin-6-one alkaloids in MLC is largely determined by their hydrophobicity and ionization state, with electrostatic interactions also playing a significant role when using ionic surfactants like sodium dodecyl sulfate (SDS).[1][6]
Experimental Protocol
This protocol is based on a validated method for the analysis of canthin-6-one alkaloids in Eurycoma spp. extracts.[1][6][12]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column is recommended. A common choice is a 5 µm particle size column with dimensions of 250 mm x 4.6 mm.
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade
-
Sodium dodecyl sulfate (SDS)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Phosphoric acid for pH adjustment
-
Ultrapure water
-
Reference standards of canthin-6-one alkaloids (e.g., canthin-6-one, 9-hydroxycanthin-6-one, 9-methoxycanthin-6-one, canthin-6-one-9-O-β-d-glucopyranoside).
-
2. Preparation of Mobile Phase
The optimal mobile phase for the separation of canthin-6-one alkaloids has been determined to be a mixture of acetonitrile and an aqueous SDS solution.[1][6][12]
-
Aqueous Component: Prepare an aqueous solution containing 110 mM SDS and 10 mM NaH₂PO₄.
-
pH Adjustment: Adjust the pH of the aqueous component to 3.0 using phosphoric acid.
-
Mobile Phase: Mix the prepared aqueous component with acetonitrile in a ratio of 85:15 (v/v).
-
Degassing: Degas the final mobile phase prior to use to prevent pump cavitation and baseline noise.
3. Chromatographic Conditions
-
Column: C18 (5 µm, 250 mm x 4.6 mm)
-
Mobile Phase: 15:85 (v/v) acetonitrile : aqueous solution (110 mM SDS, 10 mM NaH₂PO₄, pH 3)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation
-
Standard Solutions: Prepare stock solutions of the canthin-6-one alkaloid standards in a suitable solvent (e.g., methanol or the mobile phase). Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve.
-
Sample Preparation (for plant extracts):
-
Extract the powdered plant material with a suitable solvent (e.g., 70% ethanol).[2]
-
Evaporate the solvent from the extract.
-
Redissolve the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Quantitative Data
The following tables summarize the quantitative performance of the described MLC method compared to a conventional HPLC method for the analysis of four canthin-6-one alkaloids.[1][5]
Table 1: Retention Times and Resolution
| Analyte | MLC Retention Time (min) | Conventional HPLC Retention Time (min) | Resolution (MLC) |
| Canthin-6-one-9-O-β-d-glucopyranoside | 4.78 | 15.42 | >1.5 |
| 9-Hydroxycanthin-6-one | 17.64 | 24.11 | >1.5 |
| Canthin-6-one | 32.84 | 38.27 | >1.5 |
| 9-Methoxycanthin-6-one | 39.04 | 39.86 | >1.5 |
Table 2: Method Performance Comparison
| Performance Metric | Micellar Liquid Chromatography (MLC) | Conventional High-Performance Liquid Chromatography (HPLC) |
| Limit of Quantitation (LOQ) | 0.62–1.90 µg/mL | 0.42–1.48 µg/mL |
| Coefficient of Determination (R²) | 0.9995–0.9999 | 0.9997–1.0000 |
| Acetonitrile Consumption (per run) | ~11 mL | ~12 mL (including column re-equilibration) |
| Analyte Resolution | >1.5 | >1.5 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the MLC analysis of canthin-6-one alkaloids and the logical relationship of MLC as a greener alternative to conventional HPLC.
Discussion
The presented MLC method demonstrates comparable sensitivity, precision, and accuracy to conventional HPLC for the analysis of canthin-6-one alkaloids.[1][6] While the conventional HPLC method may exhibit slightly better performance for samples with complex matrices or very low analyte concentrations, MLC offers a significant advantage in terms of reduced organic solvent consumption, making it a more environmentally friendly and cost-effective approach.[5][6] The resolution for all analyzed canthin-6-one alkaloids was greater than 1.5, indicating a good separation.[1][12]
The elution order of the canthin-6-one alkaloids in the MLC system is influenced by their polarity and interaction with the SDS micelles. The more polar glycosylated alkaloid elutes first, followed by the hydroxylated, unsubstituted, and methoxylated alkaloids. This separation is achieved through a combination of hydrophobic and electrostatic interactions between the analytes, the SDS-coated stationary phase, and the micelles in the mobile phase.[6]
Conclusion
Micellar liquid chromatography is a robust and reliable technique for the quantitative analysis of canthin-6-one alkaloids. This method provides a greener alternative to conventional HPLC without significantly compromising analytical performance. The detailed protocol and performance data presented in this application note can be readily adopted by researchers, scientists, and drug development professionals for the quality control and analysis of these important bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. | Semantic Scholar [semanticscholar.org]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micellar liquid chromatography - Wikipedia [en.wikipedia.org]
- 9. ijbpr.net [ijbpr.net]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vitro Assays for 1-Hydroxycanthin-6-one Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Hydroxycanthin-6-one is a β-carboline alkaloid, a class of compounds known for a wide range of biological activities.[1] Primarily isolated from plants in the Simaroubaceae and Rutaceae families, such as Ailanthus altissima and Eurycoma longifolia, this compound has garnered significant interest for its therapeutic potential.[2][3][4] In vitro studies have demonstrated its involvement in multiple cellular processes, revealing potent anti-inflammatory, anticancer, and antiviral properties.[2][4][5] These activities are often attributed to its ability to modulate key signaling pathways, including NF-κB, Akt, and Wnt/β-catenin.[2][3] This document provides a summary of its reported in vitro activities and detailed protocols for key assays to facilitate further research and drug development efforts.
Quantitative Data Summary: In Vitro Activity
The following table summarizes the quantitative data for the in vitro biological activities of this compound and related canthin-6-one analogs.
| Activity | Compound | Assay/Target | Cell Line / System | IC50 Value | Reference |
| PDE-5 Inhibition | 9-Hydroxycanthin-6-one | Phosphodiesterase-5 (PDE-5) enzymatic inhibition | Enzyme Assay | 4.66 ± 1.13 µM | [6] |
| Anti-inflammatory | 9-Hydroxycanthin-6-one | NF-κB Inhibition | Luciferase Reporter Assay | 7.4 µM | [1][7] |
| Anti-inflammatory | Canthin-6-one | iNOS Expression Inhibition | LPS-stimulated Macrophages | 1 and 5 µM (Significant Inhibition) | [2] |
| Anti-inflammatory | Canthin-6-one | PGE2 Production Suppression | LPS-stimulated Macrophages | 1 and 5 µM (Marked Suppression) | [2] |
| Antiviral | Canthin-6-one analog (16) | Newcastle Disease Virus (NDV) Replication | DF-1 cells | 5.26 µM | [5] |
| Anticancer | 4-methoxy-5-hydroxycanthin-6-one derivative (d) | Anti-proliferative Activity | HepG2 cells | 5.05 µM | [8] |
| Anticancer | 4-methoxy-5-hydroxycanthin-6-one derivative (d) | Anti-proliferative Activity | HCT116 cells | 6.65 µM | [8] |
| Wnt Signaling | 9-Hydroxycanthin-6-one | TCF/β-catenin Transcriptional Activity | Cell-based Luciferase Assay | 6.3 µM (TOP activity) | [3] |
| Antibacterial | 10-Hydroxycanthin-6-one | Antibacterial Activity | B. cereus | 15.62 µg/mL (MIC) | [9] |
Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
Anti-inflammatory Signaling: NF-κB and Akt Pathway Inhibition
In lipopolysaccharide (LPS)-stimulated macrophages, canthin-6-one derivatives exhibit potent anti-inflammatory activity by downregulating both the NF-κB and Akt signaling pathways.[2] This leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α.[2]
Caption: Inhibition of NF-κB and Akt pathways by this compound.
Anticancer Signaling: Wnt/β-catenin Pathway Inhibition
9-Hydroxycanthin-6-one has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[3][10] It promotes the degradation of β-catenin by activating Glycogen Synthase Kinase 3β (GSK3β), which is a key component of the β-catenin destruction complex.[3] This prevents β-catenin from translocating to the nucleus and activating TCF/LEF target genes responsible for cell proliferation.[3][7]
Caption: this compound activates GSK3β to inhibit Wnt signaling.
Pro-Apoptotic Signaling in Cancer Cells
In ovarian cancer cells, 9-hydroxycanthin-6-one induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[4] Increased intracellular ROS levels trigger the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, culminating in the activation of the executioner caspase-3 and subsequent cell death.[4]
Caption: ROS-dependent apoptosis induction by this compound.
Experimental Protocols & Workflows
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., OVCAR-3, SKOV-3) using the MTT reduction assay.[4]
Caption: Workflow for determining anticancer activity using the MTT assay.
Methodology
-
Cell Seeding: Plate human ovarian cancer cells (e.g., SKOV-3) in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit nitric oxide production in murine macrophage RAW 264.7 cells stimulated with LPS.[11][12]
Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.
Methodology
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to check for cytotoxicity at the tested concentrations.
Protocol 3: In Vitro Antiviral Plaque Reduction Assay
This protocol is used to evaluate the ability of this compound to inhibit the replication of a virus, such as Newcastle disease virus (NDV), in a suitable host cell line (e.g., DF-1 chicken embryo fibroblasts).[5]
Caption: Workflow for the antiviral plaque reduction assay.
Methodology
-
Cell Culture: Seed DF-1 cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a viral suspension (e.g., NDV at a multiplicity of infection of 0.01) for 1 hour at 37°C to allow for viral adsorption.[5]
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add 2 mL of an overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until viral plaques are visible in the control wells.
-
Plaque Visualization:
-
Fix the cells by adding 4% paraformaldehyde for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of novel 4-methoxy-5-hydroxycanthin-6-one derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-inflammatory canthin-6-one alkaloids from the roots of Thailand Eurycoma longifolia Jack - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Characterizing Wnt Signaling Inhibition by 1-Hydroxycanthin-6-one
For Research Use Only.
Introduction
The Wnt signaling pathway is a crucial, evolutionarily conserved cascade that governs fundamental aspects of cell fate determination, proliferation, migration, and embryonic development.[1] Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin branch, is a well-established driver in the progression of numerous diseases, including a variety of cancers.[1] This has made the Wnt pathway a prime target for therapeutic intervention. A key event in canonical Wnt signaling is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt activation, this complex is inhibited, leading to β-catenin accumulation and activation of target gene transcription.
1-Hydroxycanthin-6-one, specifically the isomer 9-Hydroxycanthin-6-one , has been identified as a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This natural β-carboline alkaloid has been shown to exert its inhibitory effects through the activation of Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[1] This application note provides detailed protocols for three essential cell-based assays to characterize and quantify the inhibitory activity of this compound on the Wnt/β-catenin pathway.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt pathway is tightly regulated. 9-Hydroxycanthin-6-one promotes the activity of GSK3β, leading to increased phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus. This effectively suppresses the transcription of Wnt target genes.
Experimental Workflow
A systematic approach is recommended to evaluate the inhibitory properties of this compound. The workflow begins with a functional readout of pathway activity (Luciferase Assay), followed by validation of the effect on the key protein β-catenin (Western Blot), and finally, visualization of the subcellular mechanism of action (Immunofluorescence).
Quantitative Data Summary
The following table summarizes the expected outcomes from cell-based assays when treating Wnt-activated cells with 9-Hydroxycanthin-6-one.
| Assay Type | Cell Line Example | Parameter Measured | Expected Result with 9-Hydroxycanthin-6-one |
| Luciferase Reporter Assay | HEK293T | TCF/LEF-mediated luciferase activity | Dose-dependent decrease |
| Western Blot | SW480 | Total β-catenin protein levels | Decrease |
| Western Blot | SW480 | Phospho-β-catenin (Ser33/37/Thr41) | Increase |
| Immunofluorescence | SW480, HEK293T | Nuclear localization of β-catenin | Reduction in nuclear signal |
| Potency (IC₅₀) | HEK293T | TCF/LEF Reporter Activity | Not available in cited literature¹ |
¹While studies confirm inhibitory activity, a specific IC₅₀ value for Wnt signaling inhibition by 9-Hydroxycanthin-6-one was not reported in the reviewed literature. Researchers should determine this value empirically.
Protocols
TCF/LEF Luciferase Reporter Assay (TOP/FOPflash)
This assay quantitatively measures the transcriptional activity of the TCF/LEF transcription factors, which are the downstream effectors of the canonical Wnt pathway. The TOPflash plasmid contains wild-type TCF binding sites driving luciferase expression, while the FOPflash plasmid contains mutated sites and serves as a negative control.[3]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus-LT1 transfection reagent or similar
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (e.g., pRL-TK) for normalization
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Transfection:
-
For each well, prepare a DNA mix containing 80 ng of either TOPflash or FOPflash plasmid and 20 ng of the Renilla plasmid.
-
Dilute the DNA mix in serum-free media.
-
Add transfection reagent according to the manufacturer's protocol, incubate to form complexes.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Treatment:
-
Remove the transfection media.
-
Add fresh media containing Wnt3a conditioned media (e.g., 50% v/v) to activate the pathway.
-
Immediately add serial dilutions of this compound (e.g., 0.1 to 50 µM). Include a DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
-
Lysis and Measurement:
-
Remove media and gently wash cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Measure Firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase kit instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase reading to the Renilla luciferase reading for each well.
-
Calculate the TOP/FOP ratio for each condition to determine the specific Wnt-dependent activity.
-
Plot the normalized TOP/FOP ratio against the concentration of this compound to determine the IC₅₀ value.
-
Western Blot for β-catenin Levels
This protocol allows for the semi-quantitative analysis of total and phosphorylated β-catenin protein levels in response to treatment. A decrease in total β-catenin and an increase in its phosphorylated form are expected.
Materials:
-
SW480 cells (high endogenous Wnt signaling) or Wnt3a-treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-β-catenin, Rabbit anti-phospho-β-catenin (Ser33/37/Thr41), Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate SW480 cells in 6-well plates. Treat with various concentrations of this compound for 24 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse by adding 150 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto the gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-β-catenin at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize β-catenin levels to the β-actin loading control.
Immunofluorescence for β-catenin Nuclear Translocation
This assay provides a qualitative and semi-quantitative visualization of β-catenin's subcellular localization. Inhibition of the Wnt pathway is expected to reduce the amount of β-catenin in the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-β-catenin (1:200 dilution)
-
Secondary antibody: Goat anti-rabbit Alexa Fluor 488 (or other fluorophore)
-
DAPI or Hoechst 33342 stain for nuclei
-
Vectashield mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Once attached, treat with Wnt3a (if needed) and/or this compound for the desired time (e.g., 6-24 hours).
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary anti-β-catenin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI or Hoechst stain (e.g., 1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging and Analysis:
-
Visualize using a fluorescence microscope. Capture images of the β-catenin signal (e.g., green channel) and nuclei (blue channel).
-
Observe the decrease in nuclear co-localization in treated cells compared to controls. For quantification, use software (e.g., ImageJ) to measure the fluorescence intensity ratio between the nucleus and the cytoplasm.
-
Interpreting the Results
The combination of these three assays provides a robust validation of Wnt pathway inhibition. A positive result for this compound would be a dose-dependent decrease in TOPflash activity, a reduction in total β-catenin protein levels, and a clear shift of β-catenin localization from the nucleus to the cytoplasm/membrane.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of 1-Hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of 1-Hydroxycanthin-6-one, a compound belonging to the canthin-6-one class of alkaloids which have demonstrated a range of biological activities, including antimicrobial effects. The following sections outline standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, as well as a qualitative assessment of its antimicrobial activity using the disk diffusion method.
Data Presentation
The antimicrobial efficacy of canthin-6-one derivatives, including compounds structurally related to this compound, has been evaluated against various microbial strains. The following tables summarize the available quantitative data from published studies to provide a baseline for expected activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Canthin-6-one Derivatives against Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | Staphylococcus aureus | >50 | [1] |
| Canthin-6-one | Escherichia coli | >50 | [1] |
| 10-hydroxycanthin-6-one derivative (7s) | Bacillus cereus | 3.91 - 31.25 | [2] |
| 10-hydroxycanthin-6-one derivative (7s) | Bacillus subtilis | 3.91 - 31.25 | [2] |
| 10-hydroxycanthin-6-one derivative (7s) | Ralstonia solanacearum | 3.91 - 31.25 | [2] |
| 10-hydroxycanthin-6-one derivative (7s) | Pseudomonas syringae | 3.91 - 31.25 | [2] |
| Quaternized 10-methoxycanthin-6-one (6p) | Ralstonia solanacearum | 3.91 | [3] |
| Quaternized 10-methoxycanthin-6-one (6p) | Pseudomonas syringae | 3.91 | [3] |
| Quaternized 10-methoxycanthin-6-one (6t) | Ralstonia solanacearum | 3.91 | [3] |
| Quaternized 10-methoxycanthin-6-one (6t) | Pseudomonas syringae | 3.91 | [3] |
Table 2: Inhibition Rates of Canthin-6-one Derivatives against Fungi
| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| Canthin-6-one | Candida albicans | 50 | 95.7 | [1] |
| Canthin-6-one | Cryptococcus neoformans | 50 | 96.9 | [1] |
| 10-hydroxycanthin-6-one (4) | Fusarium graminearum | 50 | 100 | [2] |
| 10-hydroxycanthin-6-one derivative (7s) | Fusarium graminearum | 50 | 100 | [2] |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial activity of this compound. These are standard methods and can be adapted based on the specific microbial strains and laboratory equipment.[4][5]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] This protocol is adapted from established broth microdilution methods.[8][9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6][11]
-
Test microorganism cultures
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium to minimize solvent effects.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] This can be done using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should serve as a growth control (inoculum without the compound), and the twelfth well as a sterility control (broth only).[9]
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[9]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[7] This can be assessed visually or by using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11][13] This test is performed after the MIC has been determined.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in no microbial growth on the subculture plates, which corresponds to a 99.9% reduction in CFU/mL from the initial inoculum.[13]
-
Protocol 3: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[14]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Sterile Mueller-Hinton Agar (MHA) plates[14]
-
Test microorganism cultures
-
Sterile saline or PBS
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.[12]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[12]
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of this compound. A stock solution can be prepared and a specific volume applied to each disk.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.[15]
-
A disk impregnated with the solvent used to dissolve the compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the microorganism for 18-24 hours.[16]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters.[14]
-
The size of the inhibition zone is indicative of the antimicrobial activity. A larger zone diameter suggests greater susceptibility of the microorganism to the compound.[17]
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Agar Disk Diffusion Assay.
Potential Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated. However, based on the mechanisms of other natural antimicrobial compounds, a possible pathway could involve the disruption of the microbial cell membrane and subsequent inhibition of essential cellular processes.[18][19]
Caption: Postulated Mechanism of Antimicrobial Action.
References
- 1. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. google.com [google.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. asm.org [asm.org]
- 13. microchemlab.com [microchemlab.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Evaluating the Efficacy of 1-Hydroxycanthin-6-one: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models for evaluating the therapeutic efficacy of 1-Hydroxycanthin-6-one and its derivatives. The following sections detail experimental protocols and summarize available quantitative data for its potential anti-inflammatory, anti-cancer, and aphrodisiac activities.
Anti-Inflammatory Activity
This compound and its analogs, such as 4-methoxy-5-hydroxycanthin-6-one, have demonstrated notable anti-inflammatory properties. In preclinical studies, these compounds have been shown to reduce inflammation in established rodent models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay to assess the efficacy of acute anti-inflammatory agents.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: 4-methoxy-5-hydroxycanthin-6-one is administered orally at doses of 3, 9, and 27 mg/kg.[1] The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.
Quantitative Data Summary:
While specific percentages of edema reduction for 4-methoxy-5-hydroxycanthin-6-one are not detailed in the available abstracts, studies indicate a significant dose-dependent reduction in paw edema at the tested doses.[1][2]
| Treatment Group | Dose (mg/kg) | Route of Administration | Observed Effect |
| Vehicle Control | - | Oral | Pronounced paw edema |
| 4-methoxy-5-hydroxycanthin-6-one | 3 | Oral | Reduction in paw edema |
| 4-methoxy-5-hydroxycanthin-6-one | 9 | Oral | Significant reduction in paw edema |
| 4-methoxy-5-hydroxycanthin-6-one | 27 | Oral | Marked reduction in paw edema |
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction characteristic of rheumatoid arthritis.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad of the right hind paw.
-
Compound Administration: Oral administration of 4-methoxy-5-hydroxycanthin-6-one at doses of 3, 9, and 27 mg/kg begins on the day of adjuvant injection and continues for a specified period (e.g., 21 days).[1]
-
Assessment of Arthritis: The severity of arthritis is evaluated periodically by measuring:
-
Paw Volume: Using a plethysmometer.
-
Arthritis Score: A visual scoring system based on erythema, swelling, and joint deformity (e.g., 0-4 scale for each paw).[3]
-
Body Weight: Monitored throughout the study.
-
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage erosion, and bone resorption.
Quantitative Data Summary:
Oral administration of 4-methoxy-5-hydroxycanthin-6-one has been shown to ameliorate the development of adjuvant-induced arthritis in rats.[1][2][4]
| Treatment Group | Dose (mg/kg) | Route of Administration | Observed Effect |
| Vehicle Control | - | Oral | Severe arthritis, increased paw volume and arthritis score |
| 4-methoxy-5-hydroxycanthin-6-one | 3 | Oral | Amelioration of arthritic symptoms |
| 4-methoxy-5-hydroxycanthin-6-one | 9 | Oral | Significant reduction in paw volume and arthritis score |
| 4-methoxy-5-hydroxycanthin-6-one | 27 | Oral | Marked reduction in paw volume and arthritis score |
Signaling Pathway:
The anti-inflammatory effects of canthin-6-one derivatives are believed to be mediated, in part, through the inhibition of the NF-κB and Akt signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5]
Anti-inflammatory signaling pathway of this compound.
Anti-Cancer Activity
Canthin-6-one and its derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro.[6][7] Recent in vivo studies are beginning to explore their anti-tumor potential.
Zebrafish Xenograft Model
The zebrafish xenograft model offers a rapid and efficient platform for in vivo evaluation of anti-cancer and anti-angiogenic compounds.
Experimental Protocol:
-
Animal Model: Transparent Casper strain of zebrafish (Danio rerio) embryos are used.
-
Cell Line: B16F10 melanoma cells, or other relevant cancer cell lines, are labeled with a fluorescent marker (e.g., DiI).
-
Xenotransplantation: Labeled cancer cells are microinjected into the perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos.
-
Compound Treatment: After injection, embryos are transferred to a multi-well plate containing embryo medium with or without canthin-6-one at various concentrations.
-
Tumor Growth and Angiogenesis Assessment: Tumor growth and tumor-associated angiogenesis are monitored and quantified using fluorescence microscopy at specific time points (e.g., 24, 48, and 72 hours post-injection).
-
Data Analysis: The tumor area and the number/length of tumor-associated blood vessels are measured and compared between treated and control groups.
Quantitative Data Summary:
In a zebrafish B16F10 melanoma cell xenograft model, canthin-6-one was found to impair tumor-associated angiogenesis.[8] Specific quantitative data on tumor growth inhibition is still emerging.
| Treatment Group | Observed Effect |
| Vehicle Control | Robust tumor growth and angiogenesis |
| Canthin-6-one | Impaired tumor-associated angiogenesis |
Signaling Pathway:
The anti-cancer activity of 9-hydroxycanthin-6-one has been linked to the inhibition of the Wnt/β-catenin signaling pathway through the activation of Glycogen Synthase Kinase 3β (GSK3β).[9] This leads to the degradation of β-catenin and a subsequent decrease in the transcription of Wnt target genes involved in cell proliferation.
Wnt/β-catenin signaling pathway and the action of 9-Hydroxycanthin-6-one.
Aphrodisiac Activity (Erectile Function)
9-Hydroxycanthin-6-one has been identified as a potential agent for improving erectile function.
Assessment of Intracavernosal Pressure in Rats
This in vivo model directly measures the physiological erectile response.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized (e.g., with pentobarbital sodium).
-
Surgical Preparation: The carotid artery is cannulated to monitor mean arterial pressure (MAP). The corpus cavernosum is exposed, and a 23G needle connected to a pressure transducer is inserted to measure intracavernosal pressure (ICP).
-
Compound Administration: 9-hydroxycanthin-6-one is administered via intracavernosal (IC) injection.[10][11] The specific dosage needs to be optimized based on preliminary studies.
-
Measurement of Erectile Response: ICP is continuously recorded before and after the administration of the compound. The ratio of the maximal ICP to the MAP (ICP/MAP) is calculated as an index of erectile function.
-
Data Analysis: The change in ICP and the ICP/MAP ratio are compared between the treated and control (saline injection) groups.
Quantitative Data Summary:
Intracavernosal application of 9-hydroxycanthin-6-one resulted in a significant rise in ICP in rats compared to saline application, indicating a pro-erectile effect.[10][11] However, specific quantitative data on the dosage and the magnitude of the ICP increase are not available in the reviewed abstracts.
| Treatment Group | Route of Administration | Observed Effect |
| Saline Control | Intracavernosal | Baseline Intracavernosal Pressure |
| 9-hydroxycanthin-6-one | Intracavernosal | Significant rise in Intracavernosal Pressure |
Experimental Workflow:
Workflow for assessing erectile function in rats.
Gastric Ulcer Protective Activity
Canthin-6-one alkaloids have shown potential in protecting against gastric ulcers in animal models.
Ethanol-Induced Gastric Ulcer in Rats
This model is used to evaluate the cytoprotective effects of compounds against acute gastric mucosal injury.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: Canthin-6-one alkaloids are administered orally.
-
Induction of Gastric Ulcer: One hour after treatment, absolute ethanol (1 mL/200 g body weight) is administered orally to induce gastric ulcers.
-
Assessment of Gastric Lesions: One hour after ethanol administration, animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of hemorrhagic lesions in the gastric mucosa.
-
Biochemical Analysis: Gastric tissue can be collected for the analysis of oxidative stress markers (e.g., malondialdehyde) and inflammatory mediators.
Quantitative Data Summary:
Pre-treatment with canthin-6-one alkaloids has been shown to reduce the formation of ethanol-induced gastric ulcers in rats.[12]
| Treatment Group | Observed Effect |
| Ethanol Control | Severe gastric mucosal lesions |
| Canthin-6-one Alkaloids | Reduction in the area of gastric lesions |
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Canthin-6-one alkaloids from Picrasma quassioides and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological mechanisms underlying the anti-ulcer activity of methanol extract and canthin-6-one of Simaba ferruginea A. St-Hil. in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxycanthin-6-one in NF-κB Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycanthin-6-one belongs to the canthin-6-one class of alkaloids, which are recognized for their diverse biological activities, including anti-inflammatory effects. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Its activation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound and its related compounds on the NF-κB pathway. While specific quantitative data for this compound is limited in the current literature, data from closely related canthin-6-one derivatives, such as 9-hydroxycanthin-6-one, offer valuable insights into the potential efficacy and mechanism of action.
Mechanism of Action: NF-κB Signaling Inhibition
The canonical NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α and interleukins.
Canthin-6-one alkaloids, including hydroxylated derivatives, are believed to exert their anti-inflammatory effects by intervening in this pathway. Studies on related compounds suggest that they inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm. This ultimately leads to a downstream reduction in the production of inflammatory molecules.
NF-κB Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one | NF-κB Inhibition | HEK-293 | 7.4 | [1] |
| 9-Methoxycanthin-6-one | NF-κB Inhibition | HEK-293 | 3.8 | [1] |
| Canthin-6-one | NF-κB Activity | LPS-stimulated Macrophages | - | [2] |
| 5-(1-hydroxyethyl)-canthin-6-one | NF-κB Activity | LPS-stimulated Macrophages | - | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the NF-κB inhibitory activity of this compound.
Cell Culture and LPS Stimulation
Objective: To prepare and stimulate macrophage cells to induce NF-κB activation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation, 24 hours for NO production).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a downstream product of NF-κB activation.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Cell culture supernatant from LPS-stimulated cells
Protocol:
-
After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Workflow for the Griess Assay.
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
Objective: To visualize and quantify the levels of phosphorylated IκBα and the amount of p65 in the cytoplasm and nucleus.
Materials:
-
Cytoplasmic and Nuclear Extraction Buffers (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
A. Cytoplasmic and Nuclear Protein Extraction:
-
Following treatment and stimulation, wash cells with ice-cold PBS.
-
Lyse the cells by adding cytoplasmic extraction buffer and incubating on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then resuspend in nuclear extraction buffer.
-
Vortex vigorously and incubate on ice to lyse the nuclei.
-
Centrifuge to pellet cellular debris. The supernatant is the nuclear fraction.
-
Determine the protein concentration of both fractions using a BCA assay.
B. Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
For IκBα phosphorylation: Use anti-phospho-IκBα and total anti-IκBα on cytoplasmic extracts.
-
For p65 translocation: Use anti-p65 on both cytoplasmic and nuclear extracts. Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a cytoplasmic marker.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
General Workflow for Western Blotting.
NF-κB Luciferase Reporter Assay
Objective: To directly measure the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.
-
After 24 hours, pre-treat the cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in a luminometer.
-
Normalize the NF-κB-dependent luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound and its related alkaloids represent a promising class of compounds for the development of novel anti-inflammatory agents targeting the NF-κB signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds. By employing these assays, scientists can elucidate the inhibitory effects on IκBα phosphorylation, p65 nuclear translocation, and downstream inflammatory responses, thereby advancing our understanding and facilitating the drug discovery process.
References
Application Notes and Protocols for the In Vivo Formulation of 1-Hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid that has garnered interest for its potential therapeutic properties. As with many natural products, its low aqueous solubility presents a significant challenge for in vivo evaluation.[1][2] Effective formulation is therefore critical to ensure adequate bioavailability and obtain reliable results in preclinical studies. These application notes provide a comprehensive guide to formulating this compound for in vivo research, covering various strategies to enhance its solubility and facilitate its administration in animal models. The protocols provided are based on established methods for formulating poorly soluble compounds.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a suitable formulation. While specific quantitative solubility data is limited in publicly available literature, its chemical structure suggests it is a lipophilic compound with poor water solubility.
| Property | Value/Information | Source |
| Chemical Formula | C₁₄H₈N₂O₂ | - |
| Molecular Weight | 236.23 g/mol | - |
| Appearance | Yellow powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water. | [6] |
Formulation Strategies for In Vivo Studies
Several strategies can be employed to overcome the poor aqueous solubility of this compound for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., oral, parenteral), the required dose, and the animal species being used.
Commonly Used Formulation Approaches:
-
Co-solvent Systems: The use of a mixture of a water-miscible organic solvent and water can significantly increase the solubility of hydrophobic compounds.[1][4]
-
Suspensions: For oral administration, a suspension of the compound in an aqueous vehicle with a suspending agent can be a straightforward approach.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic drugs by forming a fine emulsion in the gastrointestinal tract.[3][7]
-
Inclusion Complexes: Cyclodextrins can encapsulate the drug molecule, increasing its apparent water solubility.[1][5]
Experimental Protocols
The following are detailed protocols for preparing different types of formulations for this compound. All procedures for parenteral administration should be performed under sterile conditions in a laminar flow hood.[8][9]
Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration
This protocol describes the preparation of a solution of this compound using a co-solvent system suitable for intravenous or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the compound completely. For example, for a final concentration of 1 mg/mL, you might start with 5-10% of the final volume as DMSO.
-
Addition of Co-solvent: Add PEG 400 to the solution and mix thoroughly. The ratio of DMSO to PEG 400 can be optimized, but a common starting point is 1:1 or 1:2.
-
Dilution with Saline: Slowly add sterile saline to the desired final volume while continuously mixing. Observe for any precipitation. If precipitation occurs, the proportion of co-solvents may need to be increased.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and storage conditions. Store as recommended, typically at 2-8°C for short-term use.
Quantitative Example:
| Component | Volume/Weight for 10 mL of 1 mg/mL solution |
| This compound | 10 mg |
| DMSO | 1 mL |
| PEG 400 | 2 mL |
| Sterile Saline | 7 mL |
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol details the preparation of a uniform suspension of this compound for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water or 0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC or methylcellulose solution by slowly adding the powder to water while stirring continuously until a clear, viscous solution is formed.
-
Particle Size Reduction (Optional but Recommended): To improve suspension stability, reduce the particle size of the this compound powder using a mortar and pestle.
-
Wetting the Powder: In the mortar, add a small amount of the vehicle to the weighed this compound powder and triturate to form a smooth paste. This prevents clumping.
-
Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously stirring to form a uniform suspension.
-
Homogenization: Transfer the suspension to a beaker and stir using a magnetic stir plate for at least 15-30 minutes before each use to ensure homogeneity.
-
Labeling and Storage: Label the container with the compound name, concentration, vehicle, date of preparation, and instructions to "shake well before use." Store at room temperature or 2-8°C.
Quantitative Example:
| Component | Amount for 20 mL of 10 mg/mL suspension |
| This compound | 200 mg |
| 0.5% CMC solution | 20 mL |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing a formulation of this compound for in vivo studies.
Caption: Workflow for preparing this compound formulations.
Potential Signaling Pathways Modulated by Canthin-6-ones
Canthin-6-one alkaloids have been reported to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and Wnt/β-catenin pathways.[10][11]
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Safety and Handling
-
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For parenteral formulations, strict aseptic techniques must be followed to prevent microbial contamination.[8]
-
All vehicles and excipients used should be of high purity and, for injectable formulations, must be sterile and pyrogen-free.[9]
-
Consult relevant institutional guidelines (e.g., IACUC) for approved administration volumes and routes for the specific animal model being used.[12]
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocols and information provided in these application notes offer a starting point for researchers to develop and prepare suitable formulations for their preclinical studies. It is recommended to perform small-scale pilot formulations to determine the optimal composition and to assess the short-term stability before preparing larger batches for in vivo experiments.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxycanthin-6-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Hydroxycanthin-6-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the canthin-6-one core structure?
A1: Several strategies are employed for the synthesis of the canthin-6-one core. The choice of strategy often depends on the available starting materials and desired substitution patterns. Key methods include:
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is used to form a key C-C bond in the canthin-6-one skeleton, often with high yields.[1][2]
-
Pictet-Spengler Reaction: This reaction is a classic method for constructing the β-carboline system, which is a core component of canthin-6-ones.[3][4]
-
Aldol Reaction: An efficient two-step synthesis of canthin-6-one has been reported utilizing an aldol reaction of β-carboline-1-carbaldehyde.[2][4]
-
Perkin Reaction: This method can be used to synthesize canthin-6-one analogs, though it may result in relatively lower overall yields.[2][4]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include the low natural abundance of canthin-6-one alkaloids, which often necessitates chemical synthesis.[1] Specific to this compound, challenges can arise during the deprotection of a precursor, such as a methoxy-substituted canthin-6-one. For instance, demethylation using boron tribromide requires very low temperatures (-78 °C) and can result in moderate yields.[1] Alternative methods like using 48 wt. % HBr have been explored to improve convenience and yield.[1]
Q3: How can the yield of the Suzuki-Miyaura coupling step be optimized?
A3: To achieve excellent yields (often in the range of 89.9–99.5%) in the Suzuki-Miyaura coupling step for canthin-6-one synthesis, the following conditions are recommended:[1]
-
Catalyst: Pd(dppf)Cl₂ is a commonly used and effective palladium catalyst.
-
Base: Potassium carbonate (K₂CO₃) is a suitable base.
-
Solvent System: A mixture of dioxane and water is an effective solvent system.
Q4: Are there any specific issues to be aware of during the workup of acidic reactions?
A4: Yes, during reactions conducted under acidic conditions, such as refluxing with aqueous HCl in dioxane to form the naphthyridone intermediate, the product may form a salt. This can lead to significant product loss during direct extraction of the aqueous phase with a solvent like CH₂Cl₂.[1] To mitigate this, neutralization of the aqueous phase before extraction is a crucial step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the final deprotection step to form this compound. | Inefficient demethylation of a methoxy precursor. | Consider switching from BBr₃ to 48 wt. % HBr for a more convenient and potentially higher-yielding reaction.[1] |
| Poor yield in the Suzuki-Miyaura coupling reaction. | Suboptimal catalyst, base, or solvent system. | Ensure the use of Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in a dioxane/H₂O solvent system.[1] |
| Product loss during extraction after an acidic reaction step. | Formation of product salt, which remains in the aqueous layer. | Neutralize the aqueous phase with a suitable base (e.g., NaHCO₃ solution) before performing the organic extraction.[1] |
| Incomplete reaction in the Pictet-Spengler cyclization. | Insufficient reaction time or inadequate acid catalysis. | Increase the reaction time and/or the concentration of the acid catalyst. Monitor the reaction progress by TLC. |
| Formation of multiple byproducts. | Non-specific reactions or decomposition of starting materials/products. | Purify starting materials before use. Optimize reaction temperature and time to minimize side reactions. Consider using a milder catalyst or base. |
Experimental Protocols
General Suzuki-Miyaura Coupling for Canthin-6-one Core Synthesis
This protocol is adapted from a reported synthesis of canthin-6-one derivatives.[1]
-
Reactants: To a solution of the aryl halide (1.0 eq) and the boronic acid (1.2 eq) in a dioxane/H₂O mixture (e.g., 4:1 v/v), add K₂CO₃ (2.0 eq).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Demethylation to this compound
This protocol is based on a method for the methoxy-to-hydroxyl transformation.[1]
-
Reactant: Dissolve the 1-methoxycanthin-6-one precursor in a suitable solvent (e.g., acetic acid).
-
Reagent: Add 48 wt. % hydrobromic acid (HBr).
-
Reaction Conditions: Heat the mixture to reflux for a specified period (e.g., 2-6 hours), monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude this compound by column chromatography or recrystallization.
Data Summary
Table 1: Reported Yields for Key Synthetic Steps in Canthin-6-one Synthesis
| Reaction Step | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 89.9 - 99.5 | [1] |
| Aldol Reaction Strategy (Overall) | DIBAL-H, LiHMDS | THF, EtOAc | 70.55 | [2][4] |
| Pictet-Spengler Reaction (Overall) | - | - | 46.74 | [2] |
| Perkin Reaction (Overall) | SeO₂, (RCO)₂O, Pyridine | Dioxane | 46.24 - 48.96 | [2][4] |
| "Non-Classic" Suzuki/C-N Coupling | Pd and Cu catalysts | - | 71 - 95 | [2] |
| Koenig-Knorr Glycosylation | Ag₂CO₃ | - | 83.5 | [1] |
| Saponification (Hydrolysis) | K₂CO₃ | - | 86.6 | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 1-Hydroxycanthin-6-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-Hydroxycanthin-6-one and encountering solubility issues in their in vitro experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring β-carboline alkaloid. Like many small molecule compounds with rigid, planar structures, it has low aqueous solubility, which can pose significant challenges for in vitro studies. Poor solubility can lead to compound precipitation in aqueous culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the general strategies to improve the solubility of this compound for in vitro assays?
A2: Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents such as dimethyl sulfoxide (DMSO), adjusting the pH of the medium, and employing solubilizing agents like surfactants or cyclodextrins.[1][2] The choice of method will depend on the specific requirements of your experiment and the cell type being used.
Q3: In which organic solvents is this compound soluble?
A3: this compound is reported to be soluble in several organic solvents, including dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3][4] For in vitro studies, DMSO is the most commonly used co-solvent due to its miscibility with aqueous solutions and relatively low toxicity at low concentrations.
Q4: What is the maximum recommended concentration of DMSO in cell culture medium?
A4: To minimize solvent-induced toxicity and artifacts in your experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) and not exceeding 1% (v/v).[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experimental design to account for any effects of the solvent itself.
Q5: How does pH affect the solubility of canthin-6-one derivatives?
A5: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For canthin-6-one derivatives, which may have basic nitrogen atoms, adjusting the pH can alter their ionization state and, consequently, their solubility. A study on canthin-6-one alkaloids showed that their lipophilicity (logD) changes with pH, which in turn affects their retention in chromatography, a property related to solubility.[5][6]
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The concentration of the co-solvent (e.g., DMSO) may be too low in the final dilution.
-
Solution:
-
Decrease the final concentration of this compound. Determine the lowest effective concentration for your experiments.
-
Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final DMSO concentration low while achieving the desired compound concentration.
-
When diluting the DMSO stock into the aqueous medium, add the stock solution to the medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Consider pre-warming the aqueous medium before adding the compound stock, as solubility can sometimes increase with temperature.
-
Issue 2: I am observing cellular toxicity that I suspect is due to the solvent.
-
Possible Cause: The final concentration of your co-solvent (e.g., DMSO) is too high.
-
Solution:
-
Reduce the final concentration of the co-solvent. Aim for a final concentration of ≤ 0.5% DMSO.[1]
-
Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line.
-
Always include a vehicle control in your experiments to differentiate between compound-induced effects and solvent-induced effects.
-
Explore alternative solubilization methods that require lower concentrations of organic solvents, such as the use of cyclodextrins.
-
Issue 3: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent solubilization of this compound, leading to variations in the actual concentration of the compound in solution.
-
Solution:
-
Ensure your stock solution is fully dissolved before each use. Visually inspect for any precipitate. If necessary, gently warm and vortex the stock solution.
-
Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of working solutions.
-
Standardize your dilution protocol. Use the same procedure for adding the compound to the aqueous medium every time.
-
Consider filtering your final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates, though be aware of potential compound loss due to adsorption to the filter.
-
Data Presentation
Physicochemical Properties of 9-Hydroxycanthin-6-one
Note: The following data is for 9-Hydroxycanthin-6-one, which is presumed to be the compound of interest. Researchers should verify the identity of their specific compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₂ | [7] |
| Molecular Weight | 236.2 g/mol | [7] |
| Appearance | Yellow powder | [3] |
| logD at pH 3 | 0.6939 | [6] |
| logD at pH 5 | 1.4802 | [6] |
| logD at pH 7 | 1.5067 | [6] |
| General Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution into an aqueous medium for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Preparation of High-Concentration Stock Solution (e.g., 20 mM): a. Accurately weigh the required amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for 1 mg of powder with a MW of 236.2 g/mol , add 211.7 µL of DMSO for a 20 mM stock). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution. d. Visually inspect the solution to ensure no solid particles remain. The solution should be clear. e. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations. c. To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium. For example, to prepare a 20 µM working solution from a 20 mM stock, add 1 µL of the stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%). d. Crucially, add the DMSO stock to the aqueous medium while the medium is being vortexed or stirred. This ensures rapid dispersion and minimizes precipitation. e. Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07034K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 9-Hydroxycanthin-6-one supplier | CAS No :138544-91-9 | AOBIOUS [aobious.com]
Reducing matrix effects in HPLC analysis of 1-Hydroxycanthin-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the HPLC analysis of 1-Hydroxycanthin-6-one.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is exhibiting tailing, fronting, or is split. What are the likely causes and solutions?
Answer: Poor peak shape is a common issue that can arise from several factors, often related to matrix components interacting with your analytical column or interfering with the analyte's interaction with the stationary phase.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Co-eluting Matrix Components | Optimize the chromatographic method. This can include adjusting the mobile phase composition, the gradient profile, or trying a column with a different chemistry to better separate the analyte from interferences. |
| Particulate Matter | Filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could be clogging the column frit. |
| Inappropriate Sample Solvent | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion. |
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Issue 2: Inaccurate or Irreproducible Results (Poor Recovery and/or Precision)
Question: I am observing low recovery and high variability in my quantitative results for this compound. Could this be due to matrix effects?
Answer: Yes, this is a classic sign of matrix effects. Components in your sample matrix can interfere with the analyte's signal, leading to either suppression or enhancement, which results in inaccurate and irreproducible quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression/Enhancement | The most direct way to address this is to improve the sample cleanup to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at this than Protein Precipitation (PPT). |
| Analyte Degradation | The sample matrix may contain components that degrade this compound. Ensure proper sample handling and storage, such as keeping samples on ice and analyzing them as quickly as possible. |
| Inconsistent Sample Preparation | Variability in manual sample preparation can lead to inconsistent removal of matrix components. Where possible, automate sample preparation steps to improve consistency. |
| Calibration Mismatch | If you are using a calibration curve prepared in a clean solvent, it will not account for matrix effects. Prepare a matrix-matched calibration curve by spiking known concentrations of this compound into a blank matrix that has undergone the same sample preparation process as your unknown samples.[1] |
Workflow for Addressing Inaccurate Results
Caption: A workflow for troubleshooting inaccurate and irreproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The sample matrix consists of all the components in a sample other than the analyte of interest (this compound).[2] Matrix effects are the impact of these co-eluting components on the ionization and detection of the analyte. This can lead to either a suppressed or enhanced signal, which directly affects the accuracy and precision of quantification.[3] Given that this compound is often analyzed in complex biological matrices like plasma or in herbal extracts, matrix effects are a significant challenge.[4][5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix that has been subjected to the sample preparation process (a matrix-matched calibration curve).[6] A significant difference between the slopes indicates the presence of matrix effects.[7] Another technique, primarily for LC-MS, is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[8]
Q3: Which sample preparation technique is best for reducing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Here's a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing matrix components, often resulting in significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The selectivity can be tuned by adjusting the pH and the choice of solvent.[10]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components and can also be used to concentrate the analyte.[10] It offers the highest degree of selectivity.
For demanding applications requiring high accuracy and sensitivity, SPE is often the preferred method.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce matrix effects, as it lowers the concentration of interfering components.[6] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantification after dilution.
Q5: What is an internal standard and can it help with matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, calibrants, and quality controls. The quantification is then based on the ratio of the analyte peak area to the IS peak area.[7] An ideal IS, particularly a stable isotope-labeled version of the analyte, will be affected by matrix effects in the same way as the analyte, thus compensating for signal suppression or enhancement and improving the accuracy and precision of the method.[7]
Data Presentation: Comparison of Sample Preparation Techniques
While specific comparative data for this compound is limited in publicly available literature, the following table presents typical performance characteristics for different sample preparation techniques for alkaloids in plasma, which can serve as a guideline.
Table 1: Comparison of Sample Preparation Techniques for Alkaloid Analysis in Plasma
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 80 - 95 | 60 - 85 (Suppression) | High | Low |
| Liquid-Liquid Extraction (LLE) | 75 - 90 | 85 - 105 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85 - 100 | 90 - 110 | Low to Medium | High |
Note: Data is illustrative and based on typical performance for alkaloid analysis. Actual values for this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
Objective: A rapid method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Syringe filters (0.22 µm)
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[11]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples
Objective: To selectively extract this compound from plasma into an organic solvent.
Materials:
-
Plasma sample containing this compound
-
Ammonium hydroxide (for pH adjustment)
-
Ethyl acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of ammonium hydroxide to basify the sample (adjust to pH ~9-10). This is important as this compound is an alkaloid.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge the sample at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
The sample is now ready for HPLC analysis.
Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples
Objective: To achieve a high degree of sample cleanup and analyte concentration.
Materials:
-
Plasma sample containing this compound
-
Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.
-
Sample Loading:
-
Pre-treat the plasma sample by diluting 200 µL of plasma with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
The sample is now ready for HPLC analysis.
SPE Workflow Diagram
Caption: A step-by-step workflow for Solid-Phase Extraction.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. a protein precipitation extraction method [protocols.io]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Dosage for 1-Hydroxycanthin-6-one and its Derivatives in Animal Studies
Welcome to the technical support center for researchers utilizing 1-Hydroxycanthin-6-one and its analogs in pre-clinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new animal study?
There is limited direct evidence for a specific starting dose of this compound in animal models. However, studies on its derivatives, such as 4-methoxy-5-hydroxycanthin-6-one and 5-hydroxy-4-methoxycanthin-6-one, can provide a valuable starting point. For anti-inflammatory studies in rats, oral doses of 4-methoxy-5-hydroxycanthin-6-one ranging from 3 to 27 mg/kg have been shown to be effective.[1][2] A pharmacokinetic study of 5-hydroxy-4-methoxycanthin-6-one utilized intravenous doses of 5 mg/kg and oral doses of 10, 25, and 50 mg/kg in rats.[3]
Recommendation: For a new in vivo study with this compound, a conservative approach would be to start with a dose at the lower end of the effective range observed for its derivatives (e.g., 3-5 mg/kg orally) and perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.
Q2: How should I administer this compound to my animals?
The most common routes of administration for canthin-6-one derivatives in animal studies are oral (p.o.) and intravenous (i.v.). Oral administration is often used for evaluating therapeutic efficacy in chronic models, such as inflammatory arthritis.[1][2] Intravenous administration is typically used for pharmacokinetic studies to determine parameters like bioavailability.[3] The choice of administration route will depend on the specific goals of your experiment.
Q3: What are the known pharmacokinetic properties of canthin-6-one derivatives in rats?
A study on 5-hydroxy-4-methoxycanthin-6-one in rats revealed that after oral administration, the compound is quickly absorbed, reaching maximum plasma concentration in approximately 33-42 minutes.[3] It has a moderate elimination half-life of 0.85-2.11 hours and exhibits low oral bioavailability, ranging from 16.62% to 24.42%.[3]
Q4: What are the known signaling pathways affected by canthin-6-one derivatives?
Several signaling pathways have been identified as being modulated by canthin-6-one derivatives. Notably, 9-hydroxycanthin-6-one has been shown to inhibit the Wnt signaling pathway by activating Glycogen Synthase Kinase 3β (GSK3β).[4][5] The anti-inflammatory effects of canthin-6-ones are also linked to the inhibition of the NF-κB signaling pathway.[6]
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect in my animal model.
-
Dosage and Bioavailability:
-
Problem: The administered dose may be too low, or the compound may have poor bioavailability when administered via the chosen route. As noted, oral bioavailability of canthin-6-one derivatives can be low.[3]
-
Solution: Consider a dose-escalation study to find a more effective dose. If using oral administration, you may need to use a higher dose compared to intravenous administration to achieve a therapeutic concentration. It may also be beneficial to perform a pilot pharmacokinetic study in your animal model to determine the plasma concentrations achieved with your current dosing regimen.
-
-
Compound Stability and Formulation:
-
Problem: The compound may be degrading in the formulation or after administration.
-
Solution: Ensure that your formulation is appropriate for the chosen route of administration and that the compound is stable in the vehicle. Prepare fresh formulations for each experiment.
-
Issue: I am observing unexpected toxicity in my animals.
-
Dose is too high:
-
Problem: The administered dose may be exceeding the maximum tolerated dose (MTD) in your animal model.
-
Solution: Reduce the dose and perform a toxicity study to determine a safe and effective dose range. Monitor animals closely for any signs of distress or adverse effects.
-
Data Presentation
Table 1: Dosage of Canthin-6-one Derivatives in Rat Models
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| 4-methoxy-5-hydroxycanthin-6-one | Rat | Oral (p.o.) | 3, 9, 27 mg/kg | Anti-inflammatory | [1][2] |
| 5-hydroxy-4-methoxycanthin-6-one | Rat | Intravenous (i.v.) | 5 mg/kg | Pharmacokinetic study | [3] |
| 5-hydroxy-4-methoxycanthin-6-one | Rat | Oral (p.o.) | 10, 25, 50 mg/kg | Pharmacokinetic study | [3] |
Table 2: Pharmacokinetic Parameters of 5-hydroxy-4-methoxycanthin-6-one in Rats (Oral Administration)
| Parameter | 10 mg/kg | 25 mg/kg | 50 mg/kg |
| Tmax (min) | ~33.0 | ~42.0 | ~36.0 |
| T1/2 (h) | ~2.11 | ~1.85 | ~0.85 |
| Bioavailability (%) | ~24.42 | ~18.93 | ~16.62 |
| Data extracted from a study by Yuan et al. (2020)[3] |
Experimental Protocols
1. Protocol for Evaluating Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)
This protocol is adapted from a study on 4-methoxy-5-hydroxycanthin-6-one.[1][2]
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Groups:
-
Vehicle control group.
-
This compound treated groups (e.g., 3, 10, 30 mg/kg, p.o.).
-
Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer the test compound or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
2. Protocol for Pharmacokinetic Study in Rats
This protocol is based on a study of 5-hydroxy-4-methoxycanthin-6-one.[3]
-
Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.
-
Groups:
-
Intravenous (i.v.) group (e.g., 5 mg/kg).
-
Oral (p.o.) groups (e.g., 10, 25, 50 mg/kg).
-
-
Procedure:
-
Administer the compound via the appropriate route.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 120, 240, 360, 480, and 720 minutes).
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Tmax, Cmax, T1/2, and AUC. Calculate oral bioavailability by comparing the AUC of the oral and intravenous groups.
Visualizations
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Inhibition of the Wnt signaling pathway by 9-Hydroxycanthin-6-one.[4][5]
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hydroxycanthin-6-one Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Hydroxycanthin-6-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a β-carboline alkaloid, a class of nitrogen-containing organic compounds found in plants.[1] It is often isolated from plant species such as Eurycoma longifolia.[2][3] Structurally, it is part of the canthin-6-one family.[4] The compound typically appears as a yellow powder.[5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound at -20°C in a desiccated environment.[4][6] Stock solutions can typically be stored below -20°C for several months.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5] For compounds that are difficult to dissolve, gently warming the solution to 37°C or using an ultrasonic bath can help increase solubility.[5]
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound.
Q4: My compound is not dissolving completely, even in recommended solvents. What should I do?
A4: If you are experiencing poor solubility, consider the following:
-
Increase Temperature: Gently warm the solvent with the dissolved compound. Many compounds exhibit significantly higher solubility at elevated temperatures.
-
Sonication: Use an ultrasonic bath to break up solute aggregates and enhance dissolution.[5]
-
Solvent Purity: Ensure your solvent is pure and dry, as contaminants can affect solubility.
-
Increase Solvent Volume: You may be trying to dissolve too much compound in an insufficient volume of solvent. Add more solvent incrementally until the compound fully dissolves.
Q5: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute's solubility decreases so rapidly that it separates as a liquid phase rather than a solid crystal lattice. This is common when a solution is cooled too quickly or if it is highly supersaturated.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling rate provides more time for ordered crystal nucleation and growth.
-
Solvent System Modification: The chosen solvent may be too good a solvent. Try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly cloudy (turbid). Then, heat the solution until it becomes clear again and allow it to cool slowly. A common example is a Dichloromethane/Methanol combination.[7][8]
-
Reduce Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize.
Q6: I obtained a powder or very small, poorly-defined needles instead of larger crystals. How can I improve crystal size?
A6: The formation of small crystals or powder is usually due to rapid and excessive nucleation. To encourage the growth of larger crystals, you need to slow down the nucleation process.
-
Slow Evaporation: After dissolving your compound, cover the flask with parafilm and poke a few small holes in it. This allows the solvent to evaporate very slowly over several days, which can promote the growth of larger, higher-quality crystals.
-
Minimize Agitation: Do not disturb or agitate the solution as it cools. Movement can create numerous nucleation sites, leading to a large number of small crystals.
-
Scratching: If no crystals form, you can induce nucleation by scratching the inside of the glass flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for the first crystals to form.
Q7: My final crystal yield is very low. How can I increase it?
A7: A low yield can result from using too much solvent or from incomplete precipitation.
-
Minimize Solvent Volume: When initially dissolving the compound, use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated upon cooling, maximizing the amount of compound that crystallizes out.
-
Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath or a freezer for a period to maximize precipitation. Ensure the solvent does not freeze.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second crop by slowly evaporating some of the solvent from the remaining solution (the mother liquor) and re-cooling it.
Data Presentation
Table 1: Solvent Properties for this compound Crystallization
| Solvent | Role / Suitability | Boiling Point (°C) | Notes |
| Methanol | Good Dissolving Solvent | 64.7 | Can be used in a solvent/anti-solvent pair.[4] |
| DMSO | High Solubility Solvent | 189 | Very high boiling point; difficult to remove. Generally not ideal for crystallization but good for initial dissolution.[4][5] |
| Acetone | Good Dissolving Solvent | 56 | Volatile. Can be effective for slow evaporation methods.[5] |
| Ethyl Acetate | Good Dissolving Solvent | 77.1 | A common solvent for recrystallization of organic compounds.[5][9] |
| Dichloromethane | Good Dissolving Solvent | 39.6 | Highly volatile. Often used in combination with a less polar anti-solvent.[5] |
| Chloroform | Good Dissolving Solvent | 61.2 | A good solvent for many alkaloids, but care must be taken with its use.[5][10] |
| n-Hexane | Potential Anti-Solvent | 69 | This compound is likely poorly soluble in hexane, making it a good candidate as an anti-solvent with a more polar solvent.[9] |
| Water | Potential Anti-Solvent | 100 | As an alkaloid, the compound's solubility is pH-dependent. Water can be used as an anti-solvent with polar organic solvents like methanol or acetone.[9] |
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization Using a Single Solvent
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble at room temperature but highly soluble when hot (e.g., Ethyl Acetate or Acetone).
-
Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution has significant color impurities (note: the compound itself is yellow), add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Maturation: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under a vacuum or in a desiccator to remove all traces of solvent.
Visualized Experimental Workflow
Caption: A typical experimental workflow for the recrystallization of this compound.
Visualized Troubleshooting Logic
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 9-Hydroxycanthin-6-one supplier | CAS No :138544-91-9 | AOBIOUS [aobious.com]
- 7. js.vnu.edu.vn [js.vnu.edu.vn]
- 8. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1-Hydroxycanthin-6-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxycanthin-6-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound (also known as 9-hydroxycanthin-6-one) is a naturally occurring β-carboline alkaloid with demonstrated biological activities, including the inhibition of Wnt signaling and NF-κB, as well as potential aphrodisiac properties.[1][2][3] Like many alkaloids, this compound is poorly soluble in water, which is a primary factor limiting its oral bioavailability. A pharmacokinetic study on a similar compound, 5-hydroxy-4-methoxycanthin-6-one, revealed a low oral bioavailability of 16.62-24.42% in rats, suggesting that this compound likely faces similar challenges.[4]
Q2: What is the aqueous solubility of this compound?
Q3: What are the primary strategies for enhancing the bioavailability of this compound?
A3: The main approaches to improve the oral bioavailability of poorly water-soluble drugs like this compound focus on increasing its solubility and dissolution rate in the gastrointestinal tract. Key strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating drug solubilization and absorption.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[7][8]
Q4: Are there any known metabolic pathways for this compound that could affect its bioavailability?
A4: Studies on the in vitro metabolism of 9-hydroxycanthin-6-one have shown that it undergoes hydroxylation (Phase I metabolism) and glucuronidation (Phase II metabolism). These metabolic processes can contribute to its first-pass metabolism in the liver, further reducing its oral bioavailability.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor solubility of this compound in the chosen polymer or solvent system. | - Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®).- Use a co-solvent system to improve the solubility of both the drug and the polymer.- Consider using a melt-extrusion method if the compound is thermally stable. |
| Drug recrystallization during storage. | The amorphous solid dispersion is thermodynamically unstable.[9] | - Increase the polymer-to-drug ratio to better stabilize the amorphous drug.- Incorporate a secondary polymer to inhibit crystallization.- Store the formulation in a desiccator to protect from moisture, which can act as a plasticizer and promote crystallization. |
| Incomplete drug release from the formulation. | Strong interactions between this compound and the polymer matrix. | - Select a polymer with a different functional group to modulate drug-polymer interactions.- Incorporate a disintegrant into the final dosage form to facilitate the breakdown of the solid dispersion. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Troubleshooting Steps |
| Drug precipitation upon dilution in aqueous media. | The formulation is unable to maintain the drug in a solubilized state after emulsification. | - Increase the concentration of the surfactant or co-surfactant.- Screen different oils, surfactants, and co-solvents to find a more robust system.- Consider developing a supersaturatable SEDDS (S-SEDDS) by adding a small amount of a precipitation inhibitor like HPMC.[10] |
| Phase separation of the liquid SEDDS formulation during storage. | Immiscibility or incompatibility of the selected excipients.[11] | - Visually inspect the formulation for phase separation after 24-48 hours of preparation.- Conduct miscibility studies of the oil, surfactant, and co-solvent at the intended ratios.- Store the formulation in a tightly sealed container at a controlled temperature. |
| High variability in in vivo performance. | The droplet size of the emulsion is too large or inconsistent. | - Optimize the oil-to-surfactant ratio to achieve a smaller and more uniform droplet size.- Ensure the use of a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value, typically above 12 for efficient emulsification.[12] |
Cyclodextrin Complexation
| Problem | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency. | Poor fit of the this compound molecule within the cyclodextrin cavity. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as their cavity sizes and substituent groups differ.[13]- Optimize the pH of the complexation medium, as the ionization state of the drug can affect its inclusion. |
| Instability of the inclusion complex. | The complex may dissociate upon dilution. | - The stability of drug-cyclodextrin complexes can vary.[8] Consider the addition of a ternary component, such as a polymer or an amino acid, to enhance the stability of the complex.[8]- Lyophilization of the complex solution can often yield a more stable solid product. |
| Cyclodextrin-induced degradation of the drug. | Certain cyclodextrins can catalyze the degradation of some drugs.[14] | - Evaluate the chemical stability of this compound in the presence of the selected cyclodextrin over time using a stability-indicating analytical method.- If degradation is observed, switch to a different type of cyclodextrin. |
Quantitative Data Summary
| Parameter | Value | Reference Compound | Source |
| Oral Bioavailability | 16.62 - 24.42% | 5-hydroxy-4-methoxycanthin-6-one | [4] |
| Aqueous Solubility (estimated) | ~92.9 µg/mL | Canthin-6-one derivative | [5] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Mixing: Stir the solution until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRD.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-solvent. Add this compound and stir until it is completely dissolved.
-
Evaluation of Self-Emulsification: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of an emulsion. The emulsion should be clear to bluish-white in appearance.
-
Characterization: Characterize the formulation for its self-emulsification time, droplet size, and stability upon dilution.
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and a selected cyclodextrin (e.g., HP-β-cyclodextrin) in a 1:1 or 1:2 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to the mixture to form a paste. Knead the paste for a specified time (e.g., 60 minutes).
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Milling and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its properties, such as solubility enhancement and dissolution rate, using techniques like phase solubility studies, DSC, FTIR, and NMR.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 9-hydroxycanthin-6-one induces penile erection and delays ejaculation. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Review article on self emulsifying system - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. mdpi.com [mdpi.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hydroxycanthin-6-one Treatment and Cell Line Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving 1-Hydroxycanthin-6-one. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro studies, particularly concerning the potential development of cell line resistance.
Frequently Asked questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a β-carboline alkaloid that has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis. This is achieved through the activation of caspases-3, -8, and -9 and an increase in intracellular reactive oxygen species (ROS) levels. Pre-treatment with antioxidants like N-acetyl-l-cysteine (NAC) has been shown to weaken the pro-apoptotic activity of 9-hydroxycanthin-6-one, a closely related compound. Additionally, some canthin-6-one derivatives have been reported to inhibit the Wnt signaling pathway.
Q2: My cells are showing reduced sensitivity to this compound treatment. What are the potential reasons?
Reduced sensitivity or acquired resistance to this compound, while not yet specifically documented in the literature, could theoretically arise from several general mechanisms of drug resistance observed in cancer cells. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells more resistant to apoptosis induction.[1][2][3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival, such as the Wnt/β-catenin pathway, can counteract the apoptotic effects of the drug.[4][5]
-
Drug Target Modification: Although the specific molecular target of this compound is not fully elucidated, mutations or alterations in the target protein could prevent the drug from binding effectively.
-
Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, an upregulation of DNA repair pathways could contribute to resistance.[6][7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or XTT assay.
Q4: What are the initial steps I should take if I suspect resistance?
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 values for both the parental and suspected resistant cell lines.
-
Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination. Also, test for mycoplasma contamination, which can affect cell behavior and drug response.
-
Compound Integrity: Ensure the purity and stability of your this compound stock solution. Degraded or impure compounds can lead to inconsistent results.
-
Establish a Resistant Cell Line: If resistance is confirmed, you can develop a stable resistant cell line by continuous culture in the presence of gradually increasing concentrations of this compound.[8][9][10]
Troubleshooting Guides
Problem: Decreased Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by comparing the IC50 value to the parental cell line. A significant increase suggests acquired resistance. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line. |
| Incorrect Assay Execution | Review and optimize your cell viability or apoptosis assay protocol, including cell seeding density, drug incubation time, and reagent concentrations. |
| Cell Line Health Issues | Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may respond differently. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Drug Preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Cytotoxicity of Canthin-6-one Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Canthin-6-one (CO) | HT29 | 8.6 | [1] |
| Derivative 8h | HT29 | 1.0 | [1] |
| 9,10-dimethoxycanthin-6-one | HT-1080 | 5.0 | [11] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 | 7.2 | [11] |
| 9-methoxycanthin-6-one | A2780 | 4.04 ± 0.36 | [12] |
| 9-methoxycanthin-6-one | SKOV-3 | 5.80 ± 0.40 | [12] |
| 9-methoxycanthin-6-one | MCF-7 | 15.09 ± 0.99 | [12] |
| 9-methoxycanthin-6-one | HT-29 | 3.79 ± 0.069 | [12] |
| 9-methoxycanthin-6-one | A375 | 5.71 ± 0.20 | [12] |
| 9-methoxycanthin-6-one | HeLa | 4.30 ± 0.27 | [12] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[12][13][14][15]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Parental and suspected resistant cells
-
This compound
Procedure:
-
Seed parental and resistant cells in separate culture dishes and allow them to attach overnight.
-
Treat the cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[16][17][18][19][20]
Western Blot for Apoptosis-Related Proteins
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[21][22][23][24][25]
Quantitative PCR (qPCR) for Drug Resistance Genes
This protocol is used to measure the mRNA expression levels of genes potentially involved in drug resistance.
Materials:
-
Parental and resistant cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat parental and resistant cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR reaction in a qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes in the resistant cells compared to the parental cells.[26][27][28][29][30]
Visualizations
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt Signaling and Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejcmpr.com [ejcmpr.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blog.cellsignal.com [blog.cellsignal.com]
- 25. biotech.illinois.edu [biotech.illinois.edu]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hydroxycanthin-6-one Biological Assays
Welcome to the technical support center for researchers utilizing 1-Hydroxycanthin-6-one in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common selectivity and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Are "this compound" and "9-Hydroxycanthin-6-one" the same compound?
Yes, the chemical nomenclature for this compound can be ambiguous in the literature. Based on chemical structure databases and publications, "this compound" and "9-Hydroxycanthin-6-one" refer to the same molecule. For consistency, this guide will use "this compound".
Q2: What are the primary known biological activities of this compound?
This compound is a β-carboline alkaloid with a range of reported biological activities, including:
-
Anti-inflammatory effects: Primarily through the inhibition of the NF-κB and Akt signaling pathways.
-
Anti-cancer activity: It has shown cytotoxicity against various cancer cell lines and can induce apoptosis.[1] It also inhibits the Wnt/β-catenin signaling pathway by activating Glycogen Synthase Kinase 3β (GSK3β).[2]
-
Phosphodiesterase-5 (PDE-5) inhibition: This activity suggests potential applications in conditions like erectile dysfunction.
-
Effects on calcium mobilization: It has been shown to interfere with Ca2+ mobilization, which may contribute to its effects on smooth muscle tone.[3]
Q3: What are the known signaling pathways affected by this compound?
Key signaling pathways modulated by this compound include:
-
Wnt/β-catenin Pathway: It inhibits this pathway by activating GSK3β, leading to the degradation of β-catenin.[2]
-
NF-κB Pathway: It can suppress the activation of NF-κB, a key regulator of inflammation.
-
Akt Pathway: Inhibition of Akt phosphorylation has been observed, contributing to its anti-inflammatory effects.[4]
-
Calcium Signaling: The compound interferes with intracellular calcium mobilization.[3]
Troubleshooting Guide: Selectivity and Assay Interference
Researchers may encounter challenges related to the selectivity of this compound and potential interference in common bioassay formats. This guide provides structured advice to identify and mitigate these issues.
Issue 1: Unexpected or Off-Target Effects
Symptoms:
-
Activity in assays where the primary target is not expected to be involved.
-
Inconsistent results across different cell lines or assay platforms.
-
A "promiscuous" activity profile, where the compound appears to hit multiple, unrelated targets.
Possible Causes & Troubleshooting Steps:
-
Broad Kinase Inhibition: While a comprehensive kinase selectivity profile for this compound is not widely published, its structural class (β-carboline alkaloid) is known to interact with various kinases.
-
Recommendation: Perform a kinase panel screening to identify potential off-target kinase interactions. This will provide a clearer picture of its selectivity.
-
-
Pan-Assay Interference Compound (PAINS) Behavior: Certain chemical motifs can lead to non-specific interactions in assays, a characteristic of PAINS. While there is no direct evidence classifying this compound as a PAINS, it is a crucial consideration for any screening hit.
-
Recommendation: Use computational tools to analyze the structure of this compound for known PAINS motifs. Experimentally, test the compound in counter-screens, such as assays known to be susceptible to frequent hitters.
-
-
Interference with Assay Technology: The compound may interfere with the detection method itself (e.g., fluorescence or absorbance).
-
Recommendation: See "Issue 2: Assay Signal Interference" for detailed troubleshooting.
-
Issue 2: Assay Signal Interference (Fluorescence or Absorbance)
Symptoms:
-
High background signal in fluorescence-based assays.
-
Quenching of the fluorescent signal.
-
Inconsistent readings in absorbance-based assays, especially with colored compounds.
Possible Causes & Troubleshooting Steps:
-
Autofluorescence: this compound, like many natural products, may possess intrinsic fluorescence.
-
Recommendation:
-
Run a control plate containing only the compound in assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
If autofluorescence is significant, consider using a different fluorescent dye with a spectral profile that does not overlap with that of the compound.
-
Where possible, use a time-resolved fluorescence (TRF) assay, as the delayed measurement window can minimize interference from short-lived background fluorescence.
-
-
-
Light Scattering/Absorbance: The compound might absorb light at the excitation or emission wavelengths of the fluorophore, leading to signal quenching.
-
Recommendation:
-
Measure the absorbance spectrum of this compound to identify any overlap with your assay's wavelengths.
-
If there is an overlap, consider switching to a different detection method (e.g., luminescence-based assay) or a fluorophore with a different spectral profile.
-
-
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, leading to light scattering and erratic readings.
-
Recommendation:
-
Determine the solubility of this compound in your assay buffer.
-
Visually inspect assay plates for any signs of precipitation.
-
Include a nephelometry or turbidity counter-screen to identify aggregation or precipitation at the tested concentrations.
-
-
Logical Flow for Troubleshooting Assay Interference
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and related canthin-6-one alkaloids.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Ovarian Cancer Cells (general) | Cytotoxicity | Potent | [1] |
| 9,10-dimethoxycanthin-6-one | HT-1080 (Fibrosarcoma) | Cytotoxicity | 5.0 | [5] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Fibrosarcoma) | Cytotoxicity | 7.2 | [5] |
Table 2: Enzyme and Pathway Inhibition by this compound and Related Compounds
| Compound | Target/Pathway | Assay Type | IC50 (µM) | Reference |
| This compound | PDE-5 | Enzymatic | 4.66 ± 1.13 | [6] |
| Canthin-6-one | PDE-5 | Enzymatic | 4.31 ± 0.52 | [6] |
| 9-Methoxycanthin-6-one | PDE-5 | Enzymatic | 3.30 ± 1.03 | [6] |
| Canthin-6-one-9-O-β-D-glucopyranoside | PDE-5 | Enzymatic | 2.86 ± 0.23 | [6] |
| 9,10-Dimethoxycanthin-6-one | NF-κB | Reporter Gene | 3.8 | [7] |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Purified active kinase
-
Kinase-specific peptide substrate
-
This compound (dissolved in 100% DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the diluted compound or vehicle (DMSO control).
-
Add the kinase and peptide substrate mixture to each well.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Stop the reaction by adding 10% phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and place it in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Reporter Gene Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
TNF-α (or other NF-κB inducer)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter and control plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value.
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Inhibition
NF-κB Signaling Pathway Inhibition
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 1-Hydroxycanthin-6-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxycanthin-6-one. The information herein is designed to help anticipate and mitigate potential off-target effects to ensure the validity and accuracy of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
A1: this compound (also known as 9-Hydroxycanthin-6-one) is a naturally occurring β-carboline alkaloid. It has several well-documented biological activities, including but not limited to, inhibition of the Wnt signaling pathway, phosphodiesterase-5 (PDE-5) inhibition, induction of apoptosis in cancer cells, and modulation of intracellular calcium channels.[1][2][3][4][5] Its multifunctional nature necessitates careful experimental design to isolate and study a specific effect.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with biological molecules other than its intended target, which can lead to misleading experimental results, cellular toxicity, or other unintended biological consequences.[6][7] Given that this compound is known to engage multiple targets (e.g., GSK3β, PDE-5, calcium channels), researchers must be vigilant in attributing an observed phenotype to the inhibition of a specific pathway.[1][2][5]
Q3: I am using this compound as a Wnt signaling inhibitor. What potential off-target effects should I be aware of?
A3: While this compound does inhibit Wnt signaling by activating Glycogen Synthase Kinase 3β (GSK3β), it also independently modulates intracellular calcium levels and inhibits PDE-5.[1][2][5] An observed cellular phenotype could be a result of these activities rather than, or in addition to, Wnt pathway inhibition. For example, changes in cell motility or morphology could be influenced by altered calcium signaling.
Q4: How can I begin to experimentally distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended.[6] This can include performing a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement.[6] Utilizing a structurally unrelated inhibitor of the same target is another key strategy; if the phenotype is not replicated, it is likely an off-target effect of this compound.[6] Additionally, a rescue experiment by overexpressing the intended target can be performed.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cytotoxicity observed at concentrations intended for Wnt inhibition. | This compound induces apoptosis through reactive oxygen species (ROS) and caspase activation in some cell lines.[3] This cytotoxic effect may be independent of Wnt signaling. | 1. Perform a cell viability assay (e.g., MTT or Annexin V staining) to quantify the cytotoxic effect across a range of concentrations. 2. Co-treat with an antioxidant like N-acetyl-l-cysteine (NAC) to see if the cytotoxicity is ROS-dependent.[3] 3. Use a structurally distinct GSK3β activator to confirm if the intended on-target effect can be achieved without cytotoxicity. |
| Observed phenotype is inconsistent with the known function of the intended target (e.g., observing changes in cellular contraction when studying Wnt-related gene expression). | The compound is known to interfere with intracellular calcium mobilization, which can affect a wide range of cellular processes, including muscle contraction.[1][8] | 1. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2 AM) upon treatment with this compound. 2. Use a known calcium channel blocker to see if it phenocopies or antagonizes the effect of this compound. 3. Employ an alternative Wnt inhibitor that does not have reported effects on calcium signaling. |
| Discrepancy between the IC50 for target engagement (e.g., GSK3β activation) and the EC50 for the cellular phenotype. | This suggests the phenotype may be driven by a different, more potently engaged off-target. This compound has different potencies for its various targets. | 1. Carefully determine the dose-response curves for both on-target activity and the observed phenotype. 2. Consult the quantitative data table below to compare your effective concentration with known IC50 values for different targets. 3. Consider performing a kinase selectivity screen or a proteomics-based target identification study to uncover novel off-targets.[6][9] |
| Compound appears to have lower than expected potency in a cell-based assay compared to a biochemical assay. | High intracellular ATP concentrations (1-5 mM) can compete with ATP-competitive inhibitors, leading to a rightward shift in the effective concentration needed in cells.[10] | 1. Verify the on-target mechanism. This compound's activation of GSK3β is not directly ATP-competitive. However, if using it in the context of other kinase inhibition studies, this is a critical consideration. 2. Optimize the compound's concentration for cell-based assays, potentially requiring higher concentrations than suggested by biochemical IC50 values. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds from the literature. This can be used to compare expected potencies across different biological targets.
| Compound | Target/Activity | Reported IC50 / Value | System | Reference |
| 9-Hydroxycanthin-6-one | Phosphodiesterase-5 (PDE-5) | 4.66 ± 1.13 μM | Enzymatic Assay | [5] |
| 9-Methoxycanthin-6-one | Phosphodiesterase-5 (PDE-5) | 3.30 ± 1.03 μM | Enzymatic Assay | [5] |
| Canthin-6-one | Phosphodiesterase-5 (PDE-5) | 4.31 ± 0.52 μM | Enzymatic Assay | [5] |
| Canthin-6-one-9-O-β-D-glucopyranoside | Phosphodiesterase-5 (PDE-5) | 2.86 ± 0.23 μM | Enzymatic Assay | [5] |
| 9,10-dimethoxycanthin-6-one | Cytotoxicity (HT-1080) | 5.0 μM | Cell-based Assay | [11] |
| 10-hydroxy-9-methoxycanthin-6-one | Cytotoxicity (HT-1080) | 7.2 μM | Cell-based Assay | [11] |
Key Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity via ROS Measurement
-
Cell Culture: Plate your cell line of interest (e.g., SW480 colon cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and include a vehicle control (e.g., DMSO). For a rescue experiment, pre-incubate a parallel set of wells with N-acetyl-l-cysteine (NAC, e.g., 5 mM) for 1 hour before adding the compound.
-
ROS Staining: After the desired treatment duration (e.g., 24 hours), remove the media and wash the cells with phosphate-buffered saline (PBS). Add a solution containing a ROS-sensitive fluorescent probe (e.g., DCFH-DA) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Analysis: Normalize the fluorescence values to the vehicle control. A significant increase in fluorescence indicates ROS production. Attenuation of this signal by NAC confirms the role of ROS in the observed effect.
Protocol 2: Distinguishing On-Target vs. Off-Target Effects with a Structurally Unrelated Inhibitor
-
Identify On-Target and Control Compounds:
-
Compound of Interest: this compound (targets GSK3β activation).
-
Alternative On-Target Control: A structurally distinct GSK3β activator (e.g., a different small molecule or biological agent).
-
Vehicle Control: The solvent used for the compounds (e.g., DMSO).
-
-
Experimental Setup: Design your primary cellular assay (e.g., a reporter assay for TCF/β-catenin activity or a phenotypic assay).
-
Treatment: Treat cells in parallel with equimolar concentrations (or a dose-range based on known potencies) of this compound and the alternative GSK3β activator.
-
Data Collection: Measure the endpoint of your primary assay.
-
Interpretation:
-
If both compounds produce the same phenotype, it is likely an on-target effect related to GSK3β activation.
-
If only this compound produces the phenotype, it is likely an off-target effect.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Overview of the multiple signaling pathways modulated by this compound.
References
- 1. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of 1-Hydroxycanthin-6-one: A Comparative Analysis of Canthin-6-one Alkaloids
A deep dive into the comparative biological activities of 1-hydroxycanthin-6-one and its structural analogs, supported by experimental data and mechanistic insights.
Canthin-6-one alkaloids, a class of β-carboline derivatives, have garnered significant attention from the scientific community for their diverse and potent pharmacological activities.[1][2] Among these, this compound stands out for its notable biological effects. This guide provides a comprehensive comparison of the activities of this compound and other key canthin-6-one alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Biological Activities: A Tabular Overview
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of various canthin-6-one alkaloids, allowing for a direct comparison of their potencies.
Anticancer Activity
The cytotoxic effects of canthin-6-one alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Canthin-6-one | HT29 (Colon) | 8.6 | [3] |
| A549 (Lung) | >10 | [4] | |
| MCF7 (Breast) | >10 | [4] | |
| 9-Hydroxycanthin-6-one | Ovarian Cancer Cells (SKOV3, A2780, PA-1) | Potent cytotoxicity reported | [5][6] |
| 9-Methoxycanthin-6-one | HT-29 (Colon) | 15.09 ± 0.99 | [4] |
| A2780 (Ovarian) | 3.79 ± 0.069 | [4] | |
| SKOV-3 (Ovarian) | 4.88 ± 0.14 | [4] | |
| Canthin-6-one Derivative (8h) | HT29 (Colon) | 1.0 | [3] |
Anti-inflammatory Activity
Canthin-6-one alkaloids exhibit significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
| Alkaloid | Assay | Effect | Concentration | Reference |
| Canthin-6-one (CO) | iNOS Expression (LPS-stimulated macrophages) | Significant inhibition | 1 and 5 µM | [7][8] |
| PGE2 Production (LPS-stimulated macrophages) | Marked suppression | 1 and 5 µM | [7][8] | |
| TNF-α Expression (LPS-stimulated macrophages) | Significant reduction | Not specified | [7][8] | |
| 5-(1-hydroxyethyl)-canthin-6-one (5-HCO) | iNOS Expression (LPS-stimulated macrophages) | Significant inhibition | 7.5 and 15 µM | [7][8] |
| PGE2 Production (LPS-stimulated macrophages) | Marked suppression | 15 µM | [7][8] | |
| TNF-α Expression (LPS-stimulated macrophages) | No inhibition | Not specified | [7][8] | |
| 4-Methoxy-5-hydroxycanthin-6-one | NO Production (LPS-stimulated RAW 264.7 cells) | Suppression | Not specified | [9][10] |
| TNF-α Release (LPS-stimulated RAW 264.7 cells) | Suppression | Not specified | [9][10] | |
| 9-Hydroxycanthin-6-one | IL-6, TNF-α, IL-10 Production (LPS-induced RAW264.7 cells) | Inhibition | Not specified | [11] |
Antimicrobial Activity
Several canthin-6-one alkaloids have demonstrated activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Alkaloid | Microorganism | Activity | MIC (µg/mL) | Reference |
| Canthin-6-one | Candida albicans | 95.7% inhibition | Not specified | [12] |
| Cryptococcus neoformans | 96.9% inhibition | Not specified | [12] | |
| Staphylococcus aureus | 88.1% - 99.8% inhibition | Not specified | [12] | |
| Quaternized 10-Methoxycanthin-6-one (6p and 6t) | Ralstonia solanacearum | 8-fold superior to streptomycin sulfate | 3.91 | [13] |
| Pseudomonas syringae | 8-fold superior to streptomycin sulfate | 3.91 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the canthin-6-one alkaloids for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with canthin-6-one alkaloids for 1 hour.
-
LPS Challenge: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution: The canthin-6-one alkaloids are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of canthin-6-one alkaloids are underpinned by their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Canthin-6-one and its derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.[7][8]
Apoptosis Induction in Cancer Cells
9-Hydroxycanthin-6-one has been shown to induce apoptosis in ovarian cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).[5][6]
Conclusion
The comparative analysis reveals that while canthin-6-one itself possesses a broad spectrum of biological activities, substitutions on the canthin-6-one scaffold can significantly modulate its potency and selectivity. For instance, the introduction of a hydroxyl group at the C-9 position, as in 9-hydroxycanthin-6-one, appears to enhance anticancer activity. Similarly, modifications at other positions can lead to derivatives with superior anti-inflammatory or antimicrobial properties. This structure-activity relationship information is invaluable for the rational design and development of new therapeutic agents based on the canthin-6-one framework. Further research is warranted to fully elucidate the therapeutic potential of these promising natural products.
References
- 1. doaj.org [doaj.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synthesis of 1-Hydroxycanthin-6-one: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical endeavor. 1-Hydroxycanthin-6-one, a member of the canthin-6-one class of alkaloids, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: a classical approach centered on the Pictet-Spengler reaction and a modern strategy employing palladium-catalyzed cross-coupling reactions.
This report details the experimental protocols, presents a quantitative comparison of the routes, and visualizes the synthetic pathways to aid in the selection of an optimal strategy for laboratory-scale synthesis or further process development.
At a Glance: Comparing Synthesis Routes
| Parameter | Route 1: Pictet-Spengler Reaction-Based Synthesis | Route 2: Suzuki-Miyaura Coupling and Amidation |
| Overall Yield | Moderate | High[1] |
| Number of Steps | 4-5 steps | 2-3 steps |
| Key Reactions | Pictet-Spengler, Oxidation, Cyclization | Suzuki-Miyaura Coupling, Cu-catalyzed Amidation |
| Starting Materials | Tryptophan derivatives, Aldehydes/Glyoxals | Bromo-naphthyridine, Arylboronic acids |
| Catalysts | Acid catalysts (e.g., TFA) | Palladium and Copper catalysts |
| Scalability | Established for similar alkaloids, may require optimization | Potentially more scalable due to high efficiency |
| Novelty | Classical, well-established methodology | Modern, highly efficient approach |
Route 1: The Classical Approach - Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline alkaloids. This route builds the core structure of this compound through a multi-step sequence starting from a suitably protected tryptophan derivative.
Experimental Protocol
Step 1: Pictet-Spengler Condensation A solution of a protected 1-hydroxytryptophan methyl ester and a glyoxal derivative in a suitable solvent like methanol is treated with an acid catalyst, such as trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature to facilitate the condensation and subsequent cyclization to form the tetrahydro-β-carboline intermediate. This foundational reaction efficiently constructs the tricyclic core of the alkaloid.
Step 2: Oxidation The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a solvent like acetone or a mixture of dimethylformamide (DMF) and water. This step is crucial for installing the required aromaticity in the β-carboline system.
Step 3: Hydrolysis The methyl ester of the aromatic β-carboline is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol. Acidification of the reaction mixture then precipitates the carboxylic acid.
Step 4: Cyclization The final ring of the canthin-6-one skeleton is formed through the cyclization of the β-carboline-1-carboxylic acid. This intramolecular condensation is often promoted by heating the carboxylic acid in a high-boiling solvent, sometimes in the presence of a dehydrating agent, to yield this compound.
Visualizing the Pathway
Caption: Pictet-Spengler based synthesis of this compound.
Route 2: A Modern Approach - Palladium-Catalyzed Cross-Coupling
A more contemporary and highly efficient strategy for the synthesis of the canthin-6-one scaffold involves a convergent approach utilizing modern cross-coupling chemistry. This route offers high yields and a reduced number of synthetic steps.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling This key step involves the palladium-catalyzed cross-coupling of an appropriately substituted 8-bromo-1,5-naphthyridine with a 2-formylphenylboronic acid derivative (where the hydroxyl group is protected). The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate. This reaction efficiently forms the crucial carbon-carbon bond that links the two main fragments of the molecule.
Step 2: Copper-Catalyzed Amidation/Cyclization The product from the Suzuki-Miyaura coupling undergoes an intramolecular C-N bond formation to construct the final ring of the canthin-6-one system. This cyclization is facilitated by a copper catalyst, often in the presence of a suitable ligand and base, and is driven by the amidation reaction between the amine on the naphthyridine and the aldehyde group. If a protected hydroxyl group was used, a final deprotection step would be necessary to yield this compound. A review of synthetic strategies highlights that this approach can lead to canthin-6-one and its analogs in high yields, ranging from 71% to 95%.[2]
Visualizing the Pathway
Caption: Suzuki-Miyaura coupling route to this compound.
Conclusion
Both the classical Pictet-Spengler based route and the modern Suzuki-Miyaura coupling strategy offer viable pathways for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the research or development project.
The Pictet-Spengler route , while potentially having a lower overall yield and more steps, relies on well-established and understood reactions in alkaloid synthesis. The starting materials are often readily available or can be synthesized from common precursors.
In contrast, the Suzuki-Miyaura coupling route presents a more elegant and efficient approach, offering higher yields in fewer steps.[1] This makes it particularly attractive for the rapid generation of analogues for structure-activity relationship studies and for processes where overall efficiency is a primary concern. However, the synthesis of the required substituted starting materials, particularly the bromo-naphthyridine and boronic acid fragments, may require additional synthetic effort.
Ultimately, the selection of the synthetic route will be guided by factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types. This comparative guide provides the necessary framework for making an informed decision in the pursuit of synthesizing this compound.
References
A Comparative Guide to HPLC and MLC for Canthin-6-one Alkaloid Separation
For researchers, scientists, and drug development professionals, the precise separation and quantification of bioactive compounds like canthin-6-one alkaloids are critical. High-Performance Liquid Chromatography (HPLC) is a well-established method for this purpose. However, Micellar Liquid Chromatography (MLC), a variation of reversed-phase HPLC, presents a greener alternative by reducing the use of organic solvents. This guide provides an objective comparison of the performance of conventional HPLC and MLC for the separation of canthin-6-one alkaloids, supported by experimental data.
The choice between these methods often depends on the specific analytical requirements, such as the complexity of the sample matrix, the need for high sensitivity, and environmental considerations.[1] While both techniques are suitable for quantifying canthin-6-one alkaloids, they exhibit different performance characteristics, particularly when analyzing complex samples like plant extracts.[2][3][4]
Principles of Separation
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In reversed-phase HPLC, the most common mode for alkaloid analysis, a non-polar stationary phase is used with a polar mobile phase.[5][6] Separation is based on the differential partitioning of analytes between the stationary and mobile phases. Compounds with higher hydrophobicity interact more strongly with the stationary phase, leading to longer retention times.
Micellar Liquid Chromatography (MLC): MLC is a sub-type of reversed-phase HPLC where a surfactant, such as sodium dodecyl sulfate (SDS), is added to the aqueous mobile phase at a concentration above its critical micelle concentration.[2][4] This creates micelles, which act as a secondary, pseudo-stationary phase. The separation mechanism in MLC is more complex, involving partitioning of the analyte between the stationary phase, the bulk aqueous phase, and the micellar phase. The elution behavior of analytes in MLC is largely determined by their hydrophobicity and ionization state, with electrostatic interactions also playing a significant role.[2] This technique is often considered more environmentally friendly due to the reduced need for organic solvents.[1]
Performance Comparison
A comparative analysis of MLC and conventional HPLC was conducted for the separation of four canthin-6-one alkaloids from Eurycoma spp. extracts. The key performance metrics are summarized below.
| Performance Metric | Micellar Liquid Chromatography (MLC) | Conventional High-Performance Liquid Chromatography (HPLC) |
| Limit of Quantitation (LOQ) | 0.62–1.90 µg/mL | 0.42–1.48 µg/mL |
| Coefficient of Determination (R²) | 0.9995–0.9999 | 0.9997–1.0000 |
| Acetonitrile Consumption (per run) | ~11 mL | ~12 mL (including column re-equilibration) |
| Analyte Resolution (Rs) | >1.5 | >1.5 |
| Analyte | Retention Time (MLC) [min] | Retention Time (HPLC) [min] | Resolution (MLC) | Resolution (HPLC) |
| Canthin-6-one-9-O-β-d-glucopyranoside | 4.78 | 15.42 | - | - |
| 9-hydroxycanthin-6-one | 17.64 | 24.11 | 17.88 | 49.07 |
| Canthin-6-one | 32.84 | 38.27 | 9.69 | 38.86 |
| 9-methoxycanthin-6-one | 39.04 | 39.86 | 2.80 | 2.92 |
Data sourced from a comparative study on canthin-6-one alkaloids.[1][2][3][4]
The data indicates that while both methods achieve acceptable resolution (>1.5), the conventional HPLC method provides significantly higher resolution between peaks.[2] MLC offers the advantage of substantially shorter retention times for the analyzed alkaloids. The sensitivity, precision, and accuracy of the two methods are comparable.[2][4][7] However, for samples with complex matrices or low analyte concentrations, conventional HPLC demonstrates superior performance, as MLC can be limited by matrix interference for trace analytes.[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The protocols used to generate the comparative data are outlined below.
Conventional High-Performance Liquid Chromatography (HPLC) Protocol
A common HPLC method for analyzing canthin-6-one alkaloids utilizes a reversed-phase C18 column with an isocratic mobile phase.[1]
-
Mobile Phase: 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid.
-
Stationary Phase: A C18 column is typically used.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions (e.g., 1.0 mL/min).
-
Detection: UV detection at a wavelength of 272 nm.
-
Analysis Time: The total run time is approximately 40 minutes.[2]
Micellar Liquid Chromatography (MLC) Protocol
The optimized MLC method reduces organic solvent consumption while maintaining effective separation.[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of 15:85 (v/v) acetonitrile and water (pH 3), containing 110 mM sodium dodecyl sulfate (SDS) and 10 mM NaH₂PO₄.[1][3]
-
Stationary Phase: A C18 column.
-
Flow Rate: Maintained at a constant rate.
-
Detection: UV detection at a wavelength of 272 nm.[4]
-
Analysis Time: The total run time is approximately 40 minutes.[2]
Visualizing the Process and Logic
To better understand the experimental process and the underlying separation mechanism in MLC, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1-Hydroxycanthin-6-one Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The canthin-6-one scaffold, a tetracyclic β-carboline alkaloid, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Among these, 1-hydroxycanthin-6-one and its analogs are of significant interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxy- and methoxy-substituted canthin-6-one derivatives, offering insights into the chemical modifications that enhance their therapeutic efficacy. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and development of novel canthin-6-one-based therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of canthin-6-one derivatives is significantly influenced by the nature and position of substituents on the tetracyclic core. While comprehensive SAR studies focusing specifically on a series of this compound derivatives are limited in the current literature, a comparative analysis of various hydroxy and methoxy analogs provides valuable insights into the structural requirements for cytotoxicity against cancer cell lines and anti-inflammatory activity.
Cytotoxicity of Canthin-6-one Derivatives
The antiproliferative activity of canthin-6-one derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the available data, highlighting the impact of substitutions at various positions on the canthin-6-one scaffold.
| Compound/Derivative | Substitution | Cell Line(s) | IC50 (µM) | Reference |
| Canthin-6-one | Unsubstituted | HT29, H1975, A549, MCF-7 | 7.6 - 10.7 | [1] |
| 1-Methoxycanthin-6-one | 1-OCH3 | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [2] |
| 2-Amide Derivatives (e.g., 8h) | C-2 N-methyl piperazine amide | HT29, H1975, A549, MCF-7 | 1.0 - 1.9 | [1] |
| 8-Hydroxycanthin-6-one | 8-OH | CNE2, Bel-7402 | 13.43, 39.27 | [3] |
| 9-Methoxycanthin-6-one | 9-OCH3 | A2780, SKOV-3, MCF-7, HT-29, A375, HeLa | 3.79 - 15.09 | [4] |
| 9-Hydroxycanthin-6-one-N-oxide | 9-OH, N-oxide | Melanoma | 7.0 | [3] |
Key Observations:
-
Substitution at C-2: Introduction of amide side chains at the C-2 position, particularly those with hydrophilic nitrogen-containing heterocycles like N-methyl piperazine, has been shown to significantly enhance cytotoxic potency compared to the parent canthin-6-one[1].
-
Substitution at C-1 and C-9: Methoxy and hydroxy substitutions at the C-1 and C-9 positions also contribute to the cytotoxic profile of canthin-6-ones[2][3][4].
-
Need for Further Research: The available data underscores the need for systematic studies on a series of this compound derivatives with various substitutions to fully elucidate the SAR at this position.
Anti-inflammatory Activity of Canthin-6-one Derivatives
The anti-inflammatory properties of canthin-6-one derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Substitution | Assay | Key Findings | Reference |
| Canthin-6-one | Unsubstituted | NO production in RAW 264.7 cells | Potent inhibitor | [3] |
| 9-Hydroxycanthin-6-one | 9-OH | NO production in RAW 264.7 cells | Inhibitory activity | [5] |
| 9-Methoxycanthin-6-one | 9-OCH3 | NO production in RAW 264.7 cells | Inhibitory activity | [3] |
Key Observations:
-
The canthin-6-one scaffold itself is a potent inhibitor of NO production[3].
-
Hydroxylation and methoxylation at the C-9 position appear to be compatible with or contribute to the anti-inflammatory activity[3][5].
-
The influence of a hydroxyl group at the C-1 position on anti-inflammatory activity requires further investigation through dedicated studies.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound derivatives and other test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: (1 - [Nitrite in treated cells / Nitrite in LPS-stimulated cells]) x 100.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more effective therapeutic agents.
Core Structure of Canthin-6-one and Key Modification Sites
Caption: Core chemical structure of canthin-6-one highlighting key positions for chemical modification.
Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for the synthesis and biological evaluation of canthin-6-one derivatives.
NF-κB Signaling Pathway in Inflammation
Caption: Canthin-6-one derivatives inhibit the NF-κB pathway, a key regulator of inflammation.
Intrinsic Apoptosis Pathway in Cancer
Caption: Canthin-6-one derivatives can induce apoptosis in cancer cells via the intrinsic pathway.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of 1-Hydroxycanthin-6-one Derivatives Compared to Standard Drugs: A Comparative Guide
This guide provides a comparative overview of the in vivo efficacy of 1-hydroxycanthin-6-one derivatives against standard drugs in preclinical models of inflammation and ovarian cancer. The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of this class of compounds.
Anti-inflammatory Activity: this compound Derivative vs. Indomethacin
The anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one, a derivative of this compound, were evaluated in a carrageenan-induced paw edema model in rats. While a direct head-to-head comparison with the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin in the same study is not available, this section presents data from separate studies using the same animal model for a comparative perspective.
Quantitative Data
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| 4-methoxy-5-hydroxycanthin-6-one | 3 | 1-5 hours | Dose-dependent reduction | [1][2] |
| 4-methoxy-5-hydroxycanthin-6-one | 9 | 1-5 hours | Dose-dependent reduction | [1][2] |
| 4-methoxy-5-hydroxycanthin-6-one | 27 | 1-5 hours | Dose-dependent reduction | [1][2] |
| Indomethacin | 10 | 2 hours | 46.87 | [3] |
| Indomethacin | 10 | 3 hours | 65.71 | [3] |
| Indomethacin | 10 | 4 hours | Significant reduction | [4] |
| Indomethacin | 10 | 5 hours | Significant reduction | [4] |
Note: The data for 4-methoxy-5-hydroxycanthin-6-one and Indomethacin are from separate studies and are not direct comparisons.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Rats are divided into several groups: a control group, a standard drug (e.g., Indomethacin) group, and treatment groups receiving different doses of the test compound (e.g., 4-methoxy-5-hydroxycanthin-6-one).
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathway: NF-κB in Inflammation
The anti-inflammatory effects of canthin-6-one derivatives are often associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway in inflammation and the inhibitory point of this compound derivatives.
Anti-cancer Activity: this compound Derivative vs. Standard Chemotherapy
The anti-cancer potential of 9-hydroxycanthin-6-one has been investigated in ovarian cancer. While in vivo comparative data against a standard drug like cisplatin is limited, in vitro studies have demonstrated its ability to induce apoptosis in ovarian cancer cells.[5][6] A separate in vitro study has shown that 9-methoxycanthin-6-one can act synergistically with cisplatin in ovarian cancer cells.[7]
Experimental Protocol: Ovarian Cancer Xenograft in Mice
The xenograft model is a widely used in vivo method to assess the anti-tumor efficacy of new compounds.
-
Cell Culture: Human ovarian cancer cells (e.g., SKOV-3) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Cultured cancer cells are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once the tumors reach a certain size, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., a this compound derivative), and the standard drug group receives a chemotherapeutic agent (e.g., cisplatin or doxorubicin).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by measuring the inhibition of tumor growth over time. At the end of the study, tumors may be excised and weighed.
Signaling Pathway: 9-Hydroxycanthin-6-one Induced Apoptosis in Ovarian Cancer
In vitro studies have shown that 9-hydroxycanthin-6-one induces apoptosis in ovarian cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).[5][6]
Caption: Proposed apoptotic signaling pathway of 9-hydroxycanthin-6-one in ovarian cancer cells.
Standard Drug Mechanism: Cisplatin
Cisplatin is a platinum-based chemotherapy drug that exerts its anti-cancer effects primarily by inducing DNA damage, leading to apoptosis.
Caption: Mechanism of action of Cisplatin leading to apoptotic cell death.
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Multifaceted Mechanism of 1-Hydroxycanthin-6-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Hydroxycanthin-6-one, a naturally occurring β-carboline alkaloid, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive validation of its mechanism of action across key therapeutic areas, offering an objective comparison with established alternatives. The information presented herein is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of this promising compound.
I. Anticancer Activity: Induction of Apoptosis and Wnt Signaling Inhibition
This compound has demonstrated potent anticancer effects, primarily through the induction of apoptosis and modulation of the Wnt signaling pathway.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines and compared with standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Ovarian Cancer (General) | Potent cytotoxicity | [1] |
| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | [2] |
| SKOV-3 (Ovarian) | 5.80 ± 0.40 | [2] | |
| HT-29 (Colon) | 3.79 ± 0.069 | [2] | |
| MCF-7 (Breast) | 15.09 ± 0.99 | [2] | |
| Cisplatin | A2780 (Ovarian) | 1.38 ± 0.037 | [2] |
| Paclitaxel | A2780 (Ovarian) | 0.018 ± 0.00011 | [2] |
| Canthin-6-one Derivative (8h) | HT-29 (Colon) | 1.0 | [3][4][5] |
Signaling Pathways and Experimental Workflows
This compound's anticancer activity is underpinned by its ability to induce apoptosis through both caspase-dependent and reactive oxygen species (ROS)-dependent pathways.[1] Furthermore, it has been identified as an inhibitor of the Wnt signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^5 cells/mL and incubate until confluent.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate in the dark at 37°C with 5% CO2 for 4 hours.[6]
-
Formazan Solubilization: Aspirate the culture medium and add a solubilizing solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration that inhibits 50% of cell growth, from the dose-response curve.
II. Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
This compound and its derivatives exhibit significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Comparative Analysis of Anti-inflammatory Effects
| Compound | Assay | Effect | IC50 (µM) | Citation |
| This compound | NF-κB Inhibition | Inhibits NF-κB activation | 7.4 | [7] |
| 9-Methoxycanthin-6-one | NF-κB Inhibition | Inhibits NF-κB activation | 3.8 | [7] |
| Canthin-6-one | NO Production (LPS-stimulated RAW 264.7 cells) | Inhibition | 1-5 (significant inhibition) | [8] |
| 4-Methoxy-5-hydroxycanthin-6-one | NO and TNF-α Production (LPS-stimulated RAW 264.7 cells) | Inhibition | - | |
| Dexamethasone | IL-6 Inhibition | Inhibition | - |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of canthin-6-ones are mediated through the downregulation of the NF-κB and Akt signaling pathways.[7][8]
Experimental Protocols
Nitric Oxide Inhibition Assay (Griess Reagent)
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate.[9]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% H3PO4).[9]
-
Absorbance Measurement: Measure the absorbance at 550 nm after a 15-minute incubation at room temperature in the dark.[9]
-
Inhibition Calculation: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.[9]
III. Phosphodiesterase-5 (PDE-5) Inhibition: A Potential Treatment for Erectile Dysfunction
This compound and its derivatives have been identified as inhibitors of phosphodiesterase-5 (PDE-5), an enzyme implicated in erectile dysfunction.
Comparative Analysis of PDE-5 Inhibition
| Compound | IC50 (µM) | Citation |
| This compound | 4.66 ± 1.13 | |
| Canthin-6-one-9-O-β-D-glucopyranoside | 2.86 ± 0.23 | |
| 9-Methoxycanthin-6-one | 3.30 ± 1.03 | |
| Canthin-6-one | 4.31 ± 0.52 | |
| Icariin | 5.9 | [10] |
| 3,7-bis(2-hydroxyethyl)icaritin (Icariin derivative) | 0.075 | [10] |
| Sildenafil | 0.074 | [10] |
Mechanism of Action and Experimental Workflow
By inhibiting PDE-5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.
Experimental Protocols
PDE-5 Inhibition Assay
A detailed protocol for a PDE-5 inhibition assay typically involves the use of a commercially available kit. The general steps are as follows:
-
Reagent Preparation: Prepare all reagents, including the PDE-5 enzyme, the substrate (cGMP), and the test compounds (this compound and comparators) at various concentrations.
-
Reaction Initiation: In a microplate, combine the PDE-5 enzyme, the test compound, and initiate the reaction by adding the cGMP substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for enzymatic activity.
-
Reaction Termination: Stop the reaction using a stop solution provided in the kit.
-
Detection: The amount of remaining cGMP or the product (GMP) is quantified using a detection method, often involving a fluorescent or colorimetric readout.
-
Data Analysis: The percentage of PDE-5 inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Conclusion
This compound is a promising natural compound with a validated multi-target mechanism of action. Its ability to induce apoptosis in cancer cells, inhibit key inflammatory pathways, and block the activity of PDE-5 highlights its therapeutic potential across a spectrum of diseases. This guide provides a foundational resource for researchers and drug development professionals, offering a comparative analysis against established alternatives and detailed experimental frameworks to facilitate further investigation and development of this versatile molecule.
References
- 1. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Canthin-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of several canthin-6-one derivatives, supported by available experimental data. Canthin-6-one, a β-carboline alkaloid, and its derivatives have garnered significant interest for their potential therapeutic applications in inflammatory diseases.[1][2][3] This document summarizes their effects on key inflammatory mediators and signaling pathways, offering a valuable resource for researchers in the field of drug discovery and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of canthin-6-one derivatives has been evaluated through various in vitro and in vivo assays. The following table summarizes the available quantitative data on their inhibitory effects on key inflammatory markers. It is important to note that direct comparison can be challenging due to variations in experimental setups.
| Derivative | Target | Assay System | IC50 / ED50 Value | Reference |
| Canthin-6-one | Carrageenan-induced paw edema | Rat | ED50 = 96.64 ± 0.012 mg/kg | [4] |
| LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition at 1 & 5 µM | [5] | |
| LPS-induced PGE2 production | RAW 264.7 macrophages | Marked suppression at 1 & 5 µM | [5] | |
| LPS-induced TNF-α expression | RAW 264.7 macrophages | Significant reduction | [5] | |
| 9-Methoxycanthin-6-one | NF-κB inhibition | - | IC50 = 3.8 µM | [1] |
| LPS-induced TNF-α and IL-1β | - | Inhibits | [6] | |
| 9-Hydroxycanthin-6-one | NF-κB inhibition | - | IC50 = 7.4 µM | [1] |
| Poly (I:C)-induced IL-6 production | RAW 264.7 macrophages | IC50 = 5.14 ± 0.60 µM | [7] | |
| Poly (I:C)-induced TNF-α production | RAW 264.7 macrophages | IC50 = 2.32 ± 0.40 µM | [7] | |
| 5-Methoxycanthin-6-one | Carrageenan-induced paw edema | Rat | ED50 = 60.84 ± 0.010 mg/kg | [4] |
| 4-Methoxy-5-hydroxycanthin-6-one | LPS-induced NO production | RAW 264.7 macrophages | Significantly inhibited | [8] |
| LPS-induced TNF-α release | RAW 264.7 macrophages | Significantly inhibited | [8] | |
| 5-(1-hydroxyethyl)-canthin-6-one | LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition at 7.5 & 15 µM | [5] |
| LPS-induced PGE2 production | RAW 264.7 macrophages | Marked suppression at 15 µM | [5] | |
| Methyl Canthin-6-one-2-carboxylate | LPS/ATP-induced IL-1β, IL-6, IL-18, TNF-α, NO, and COX-2 | Bone marrow-derived macrophages | Dose-dependent suppression | [9][10][11] |
Mechanisms of Action: Key Signaling Pathways
Canthin-6-one and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Some derivatives also show involvement of the NLRP3 inflammasome and PI3K-AKT pathways.[9][10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins. Canthin-6-one derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[1][5]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Several canthin-6-one derivatives have been reported to modulate MAPK signaling, contributing to their anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of canthin-6-one derivatives.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.
Experimental Workflow:
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of canthin-6-one derivatives for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.
-
Sample Collection: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.
-
Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., TNF-α)
ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is then incubated for 1-2 hours at room temperature.
-
Sample Incubation: After washing, cell culture supernatants (collected from LPS-stimulated macrophages treated with canthin-6-one derivatives) and standards of known cytokine concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well, followed by incubation for 1-2 hours at room temperature.
-
Enzyme Conjugate: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated for 20-30 minutes at room temperature.
-
Substrate Addition: The plate is washed, and a substrate solution (e.g., TMB) is added to each well, leading to the development of a colored product.
-
Stopping the Reaction and Measurement: A stop solution (e.g., 2N H2SO4) is added to each well to terminate the reaction, and the absorbance is measured at 450 nm.
-
Quantification: The concentration of the cytokine in the samples is determined from the standard curve.
Western Blotting for NF-κB Activation
Western blotting is used to detect the levels of specific proteins in a sample, such as the p65 subunit of NF-κB in nuclear extracts, to assess its activation.
Methodology:
-
Cell Lysis and Protein Extraction: LPS-stimulated macrophages treated with canthin-6-one derivatives are harvested, and nuclear and cytoplasmic protein fractions are extracted using a commercial kit or standard laboratory protocols.
-
Protein Quantification: The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-NF-κB p65) overnight at 4°C. A loading control antibody (e.g., anti-Lamin B1 for nuclear extracts or anti-β-actin for cytoplasmic extracts) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added. The light emitted is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using image analysis software, and the relative protein expression is normalized to the loading control.
Conclusion
The available data strongly suggest that canthin-6-one and its derivatives are a promising class of compounds with significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways like NF-κB and MAPK highlights their potential for the development of novel therapeutics for a range of inflammatory conditions. However, further research is required to establish a comprehensive quantitative structure-activity relationship and to fully elucidate the specific molecular targets of each derivative. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of these fascinating natural products.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregul… [ouci.dntb.gov.ua]
- 10. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Meta-Analysis of 1-Hydroxycanthin-6-one (9-Hydroxycanthin-6-one) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the biological activities of 1-hydroxycanthin-6-one, a β-carboline alkaloid predominantly referred to in scientific literature as 9-hydroxycanthin-6-one. This document synthesizes quantitative data from various research studies, details key experimental protocols, and visualizes associated signaling pathways to offer an objective comparison of its performance against other canthin-6-one derivatives and relevant control compounds.
Comparative Analysis of Biological Activities
9-Hydroxycanthin-6-one, isolated from plants such as Ailanthus altissima and Eurycoma longifolia, has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and aphrodisiac properties.[1][2][3] This section summarizes the quantitative data associated with these activities.
Table 1: Anti-inflammatory Activity of Canthin-6-one Derivatives
| Compound | Assay | Target | Concentration | Inhibition/Effect | Reference |
| Canthin-6-one | LPS-stimulated macrophages | iNOS expression | 1 and 5 µM | Significant inhibition | [4] |
| Canthin-6-one | LPS-stimulated macrophages | PGE2 production | 1 and 5 µM | Marked suppression | [4] |
| Canthin-6-one | LPS-stimulated macrophages | COX-2 expression | 1 and 5 µM | Marked suppression | [4] |
| Canthin-6-one | LPS-stimulated macrophages | MCP-1 and TNF-α expression | Not specified | Significant reduction | [4] |
| 5-(1-hydroxyethyl)-canthin-6-one | LPS-stimulated macrophages | iNOS expression | 7.5 and 15 µM | Significant inhibition | [4] |
| 5-(1-hydroxyethyl)-canthin-6-one | LPS-stimulated macrophages | PGE2 production | 15 µM | Marked suppression | [4] |
| 5-(1-hydroxyethyl)-canthin-6-one | LPS-stimulated macrophages | COX-2 expression | 15 µM | Marked suppression | [4] |
| 5-(1-hydroxyethyl)-canthin-6-one | LPS-stimulated macrophages | MCP-1 expression | Not specified | Inhibition | [4] |
| 4,9-dimethoxy-5-hydroxycanthin-6-one | LPS-stimulated RAW264.7 cells | NO release | 10, 25, and 50 µM | Dose-dependent inhibition | [5] |
| 9-methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one | LPS-stimulated RAW264.7 cells | NO release | 10, 25, and 50 µM | Dose-dependent inhibition | [5] |
| 4-methoxy-5-hydroxycanthin-6-one | LPS-stimulated RAW 264.7 macrophages | NO production and TNF-α release | Not specified | Significant inhibition | [6] |
| 9-hydroxycanthin-6-one | Not specified | Anti-inflammatory activity | Not specified | Potential via aryl hydrocarbon receptor induction | [7] |
Table 2: Anticancer Activity of 9-Hydroxycanthin-6-one and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 9-Hydroxycanthin-6-one | Ovarian cancer cells (three types) | Cytotoxicity | Potent | [1] |
| 9,10-dimethoxycanthin-6-one | HT-1080 human fibrosarcoma | Cytotoxicity | 5.0 µM | [8] |
| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 human fibrosarcoma | Cytotoxicity | 7.2 µM | [8] |
| 9-methoxycanthin-6-one | A2780 (ovarian) | Sulphorhodamine B | 4.04 ± 0.36 µM | [9][10] |
| 9-methoxycanthin-6-one | SKOV-3 (ovarian) | Sulphorhodamine B | 5.80 ± 0.40 µM | [9][10] |
| 9-methoxycanthin-6-one | MCF-7 (breast) | Sulphorhodamine B | 15.09 ± 0.99 µM | [9][10] |
| 9-methoxycanthin-6-one | HT-29 (colorectal) | Sulphorhodamine B | 3.79 ± 0.069 µM | [9][10] |
| 9-methoxycanthin-6-one | A375 (skin) | Sulphorhodamine B | 5.71 ± 0.20 µM | [9][10] |
| 9-methoxycanthin-6-one | HeLa (cervical) | Sulphorhodamine B | 4.30 ± 0.27 µM | [9][10] |
| Cisplatin (Control) | Various cancer cell lines | Sulphorhodamine B | 1.38 ± 0.037 to 3.58 ± 0.14 µM | [9] |
| Paclitaxel (Control) | Various cancer cell lines | Sulphorhodamine B | 0.018 ± 0.00011 to 0.38 ± 0.012 µM | [9] |
Table 3: Phosphodiesterase-5 (PDE-5) Inhibitory Activity
| Compound | Assay | IC50 Value | Reference |
| canthin-6-one-9-O-β-D-glucopyranoside | PDE-5 enzymatic inhibition | 2.86 ± 0.23 µM | [11][12] |
| 9-methoxycanthin-6-one | PDE-5 enzymatic inhibition | 3.30 ± 1.03 µM | [11][12] |
| canthin-6-one | PDE-5 enzymatic inhibition | 4.31 ± 0.52 µM | [11][12] |
| 9-hydroxycanthin-6-one | PDE-5 enzymatic inhibition | 4.66 ± 1.13 µM | [11][12] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited research for key experiments.
Anti-inflammatory Activity Assay
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS).
-
Treatment: The cells are pre-treated with varying concentrations of the test compounds (e.g., canthin-6-one, 9-hydroxycanthin-6-one) for a specified period before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Production: PGE2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Gene and Protein Expression: The expression levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1) are determined by Western blotting for proteins and reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR) for mRNA.[4]
-
Anticancer Cytotoxicity Assay (Sulphorhodamine B Assay)
-
Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., 9-methoxycanthin-6-one) for a specified duration (e.g., 48 hours).
-
Cell Fixation and Staining: After treatment, the cells are fixed with trichloroacetic acid and stained with Sulphorhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[9][10]
Apoptosis Induction Analysis (Hoechst 33342 Assay)
-
Cell Culture and Treatment: Cancer cells are grown on coverslips or in chamber slides and treated with the test compound at various concentrations.
-
Staining: The cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear morphology, including condensed and fragmented chromatin.[9]
Signaling Pathways and Mechanisms of Action
Research indicates that 9-hydroxycanthin-6-one and its derivatives exert their biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Signaling
Canthin-6-one alkaloids have been shown to suppress inflammatory responses by inhibiting the NF-κB and Akt signaling pathways in LPS-stimulated macrophages.[4] 9-hydroxycanthin-6-one is also suggested to act via the aryl hydrocarbon receptor.[7]
Caption: Inhibition of the NF-κB signaling pathway by Canthin-6-one.
Anticancer Mechanism
9-Hydroxycanthin-6-one induces apoptosis in ovarian cancer cells through the activation of caspases-3, -8, and -9.[1] This process is also linked to an increase in intracellular reactive oxygen species (ROS).[1] Furthermore, 9-hydroxycanthin-6-one can inhibit the activation of tumor-associated macrophages by decreasing the expression of MCP-1 and RANTES in ovarian cancer cells.[1][13] Another derivative, 9-methoxycanthin-6-one, has also been shown to induce apoptosis in a concentration-dependent manner.[9]
Caption: Apoptosis induction by 9-Hydroxycanthin-6-one.
Aphrodisiac and Vasorelaxant Effects
9-Hydroxycanthin-6-one has been identified as a potential active component contributing to the aphrodisiac effects of Eurycoma longifolia. It induces penile erection and delays ejaculation by relaxing the smooth muscle of the corpus cavernosum.[2][14] This action is achieved by interfering with Ca2+ mobilization, specifically by blocking both cell surface and internal calcium channels.[2][15] This mechanism is independent of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[2][14] Additionally, several canthin-6-one alkaloids, including 9-hydroxycanthin-6-one, exhibit inhibitory activity against phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of blood flow in the penis.[11][12]
Caption: Mechanism of 9-Hydroxycanthin-6-one induced vasorelaxation.
References
- 1. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-hydroxycanthin-6-one induces penile erection and delays ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.utm.my [eprints.utm.my]
- 4. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory canthin-6-one alkaloids from the roots of Thailand Eurycoma longifolia Jack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. View of Anti-inflammatory activity of 9-hydroxycanthin-6-one extracted from hairy-root cultures of Eurycoma longifolia potentially via aryl hydrocarbon receptor induction [bdpsjournal.org]
- 8. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] 9-hydroxycanthin-6-one induces penile erection and delays ejaculation. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1-Hydroxycanthin-6-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the operational and disposal procedures for 1-Hydroxycanthin-6-one, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard and Safety Summary
Given the absence of a specific SDS, a definitive hazard profile for this compound cannot be provided. However, compounds of this class may present various hazards. Researchers should handle this compound with care, assuming it may be toxic, irritant, or environmentally harmful until proven otherwise. The following table summarizes general hazard classifications and recommended safety precautions.
| Hazard Category | Potential Risks | Recommended Precautions | Personal Protective Equipment (PPE) |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling. | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, lab coat. |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. | Prevent release to the environment. | Not applicable. |
| Physical Hazards | May be a combustible solid. | Keep away from heat, sparks, open flames, and hot surfaces. | Not applicable. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent contamination and ensure a safe laboratory environment.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Include the accumulation start date on the label.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment should be used for liquid waste containers to prevent spills.
4. Disposal Request:
-
Once the waste container is full, or in accordance with your facility's regulations, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
For small spills, carefully sweep up solid material and place it in the designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
For large spills, contact your institution's EHS or emergency response team immediately.
Experimental Workflow for Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution. By following these procedures, you contribute to a safer research environment and responsible environmental stewardship.
Safe Handling and Disposal of 1-Hydroxycanthin-6-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Hydroxycanthin-6-one, a bioactive β-carboline alkaloid.
This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to minimize risk and ensure a safe working environment when handling this potent compound.
Hazard Identification and Precautionary Measures
This compound is a bioactive alkaloid. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers of related canthin-6-one alkaloids indicate that these compounds should be handled with care. One supplier's Material Safety Data Sheet (MSDS) for a compound with a matching molecular formula indicates that it should be considered harmful if ingested and may cause irritation upon contact with skin, eyes, or upon inhalation.[1][2] Studies have demonstrated that 9-hydroxycanthin-6-one possesses potent cytotoxic activity against various cancer cell lines, inducing apoptosis.[1][2]
Given its biological activity, it is prudent to treat this compound as a potentially cytotoxic and hazardous compound. Standard safe handling procedures for potent chemical agents should be strictly followed.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [3] |
| 9-methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [3] |
| 9-methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 ± 0.99 | [3] |
| 9-methoxycanthin-6-one | HT-29 | Colon Cancer | 3.79 ± 0.069 | [3] |
| 9-methoxycanthin-6-one | A375 | Melanoma | 5.71 ± 0.20 | [3] |
| 9-methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 ± 0.27 | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required, especially when handling the compound in powdered form to avoid inhalation.[1][2]
-
Eye Protection: Chemical safety goggles are essential to protect the eyes from dust particles and splashes.[1][2]
-
Hand Protection: Chemical-resistant rubber gloves are required.[1][2] Consider double-gloving for added protection.
-
Body Protection: A lab coat or disposable gown should be worn to prevent contamination of personal clothing.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safe handling of this compound.
-
Preparation:
-
Work in a designated area, preferably within a chemical fume hood or a glove box, to control airborne particles.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
If preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
Experimental Procedures:
-
Conduct all experimental work involving this compound within a certified chemical fume hood.
-
Avoid direct contact with the compound and its solutions.
-
Clearly label all containers with the compound's name and associated hazards.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A recommended procedure is to scrub with alcohol.[2]
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including unused compound, contaminated weighing paper, and disposable labware, in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
-
Contaminated PPE:
-
Dispose of all used PPE, including gloves, gowns, and respirator cartridges, as hazardous waste.
-
-
Disposal Vendor:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[2] Follow all local, state, and federal regulations for the disposal of cytotoxic and bioactive chemical waste.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
